Methylene diurea (MDU) is an organic compound with the formula CH₂(NHC(O)NH₂)₂ [1]. The table below summarizes its core identifiers and properties:
| Property | Description |
|---|---|
| IUPAC Name | N,N''-Methylenediurea [1] |
| Other Names | Methylenebis(urea), (carbamoylamino)methylurea [1] [2] |
| Molecular Formula | C₃H₈N₄O₂ [1] [2] |
| Molar Mass | 132.123 g·mol⁻¹ [1] [2] |
| Appearance | White, water-soluble solid [1] |
| Melting Point | 203 °C (397 °F; 476 K) [1] |
| CAS RN | 13547-17-6 [2] |
| EC Number | 236-918-5 [1] [2] |
MDU is predominantly synthesized by the condensation of formaldehyde and urea [1]. Its key applications are in industrial manufacturing and agriculture.
The biodegradation of MDU in the environment involves a specific enzymatic pathway, as studied in bacteria like Ochrobactrum anthropi isolated from garden soil [4]. The process can be visualized as follows, showing how the bacterium utilizes MDU as a nitrogen source:
MDU degradation pathway in Ochrobactrum anthropi.
Key elements of this pathway include:
While direct use of MDU as a drug is not established, one study demonstrates the relevance of its molecular scaffold in pharmaceutical discovery. A computational screen identified small-molecule inhibitors of MyD88-dependent signaling pathways, which are critical in pro-inflammatory diseases and toxic shock [5].
The inhibitor T5910047 was identified, and a similarity search in the PubChem database discovered more potent, drug-like compounds such as T6167923. These compounds disrupt MyD88 homodimerization and showed efficacy in protecting mice from lethal toxic shock [5]. This suggests that the MDU-related chemical structure can serve as a core template for developing new therapeutic agents.
The table below summarizes the core biochemical and functional properties of MUase as described in the available literature [1] [2].
| Characteristic | Description |
|---|---|
| Enzyme Name | Methylene Urea-hydrolyzing enzyme (MUase) |
| Source Organism | Agrobacterium tumefaciens (also known as Rhizobium radiobacter) [1] [2] |
| Localization | Intracellular [1] |
| Induction | Induced when MU is used as the sole nitrogen source [1] |
| Nitrogen Source for Production | Maximum specific activity achieved with NH4Cl or urea [1] |
| Native Molecular Structure | Tetrameric [2] |
| Function | Hydrolyzes condensation products of urea and formaldehyde (ureaform/methylene ureas), which are slow-release nitrogen fertilizers [1] [2] |
While a complete step-by-step purification protocol is available in the primary literature [2], the general principle for studying MUase activity involves the following methodology.
Experimental workflow for MUase activity assessment
The core experimental approach involves cultivating the bacterium under inducing conditions and then measuring the enzyme's hydrolytic activity.
The available research provides a foundational understanding of MUase, but it's important to be aware of its context and limitations for your drug development work.
Methylenediurease (EC 3.5.3.21), also known as methylenediurea deaminase, is a bacterial enzyme that degrades urea-formaldehyde condensation products [1] [2] [3].
The primary reaction catalyzed by methylenediurease is the hydrolysis of this compound (MDU), which can be represented by the following steps [2]:
In the bacterium Ochrobactrum anthropi, this enzyme is located in the periplasm and its synthesis is specifically induced when methyleneureas (MU) are used as the sole nitrogen source [1] [3]. The degradation products—ammonia, urea, and formaldehyde—are further metabolized by other highly expressed enzymes, including urease, and NAD-specific formaldehyde and formate dehydrogenase [1] [3]. The organism also synthesizes high-affinity transport systems for urea and ammonia to scavenge these products from the environment [1].
The table below summarizes key functional and biochemical characteristics of methylenediurease:
| Aspect | Description |
|---|---|
| Systematic Name | This compound aminohydrolase [2] |
| EC Number | EC 3.5.3.21 [2] |
| Reaction Catalyzed | Hydrolytic degradation of this compound (MDU) and dimethylenetriurea (DMTU) [1] |
| Final Products | Urea, ammonia, formaldehyde, carbon dioxide [1] |
| Cellular Location | Periplasm (in Ochrobactrum anthropi) [1] |
| Inducing Condition | Growth on methyleneureas (MU) as sole nitrogen source [1] |
While detailed wet-lab protocols for methylenediurease are not available in the search results, modern bioinformatics and computational approaches offer methods for studying enzymes of unknown or poorly characterized function, which could be applied to similar proteins.
The DOT script below represents the logical workflow for this structure-based function prediction approach.
Workflow for predicting enzyme function via substrate docking.
The most current information specifically about methylenediurease is from 1998. To build a modern research program, I suggest these directions:
The following diagram illustrates the sequential breakdown of methylene urea in soil, from initial polymer to final plant-available forms.
Diagram of Methylene urea soil degradation pathway
The degradation process begins with soil microbes secreting specialized enzymes that hydrolyze the MU polymer [1]. This initial breakdown step is often the rate-limiting stage, determining the overall speed of nitrogen release [2].
Released urea is rapidly converted to ammonium (NH₄⁺) by the ubiquitous enzyme urease in the soil [1]. This ammonium is then available for plant uptake. Finally, through the process of nitrification, specific soil bacteria oxidize ammonium into nitrate (NO₃⁻), the other primary form of nitrogen that plants can absorb [1].
Studying this pathway requires methods to track both the chemical changes and the microbial community dynamics.
The speed of MU degradation is not constant and is affected by environmental conditions.
| Factor | Effect on Degradation Rate | Experimental Evidence |
|---|---|---|
| Temperature | Increased temperature significantly accelerates the rate of MU mineralization. | A 6-month incubation study showed 63% of MU-S nitrogen was mineralized at 30°C, compared to only 52% at 20°C [2]. |
| MU Polymer Chain Length/Solubility | Shorter polymer chains (higher solubility) are degraded and mineralized faster than longer chains. | In a greenhouse study, the fertilizer N efficiency for a "Short" (S) MU type was 65-67%, whereas types with longer chains ("Medium" and "Long") released nitrogen more slowly [2]. |
| Soil Microbial Biomass | The size and activity of the general soil microbial biomass have a minimal effect on the MU degradation rate. | The same study found that soils with low (fallow) and high (cover crop) microbial activity showed no significant difference in MU mineralization rates [2]. |
Rhizobium radiobacter (also known as Agrobacterium tumefaciens) is a soil-dwelling bacterium that can utilize methylene urea (MU), a slow-release nitrogen fertilizer, as a nitrogen source [1] [2].
A key study isolated and characterized a methylene urea-hydrolyzing enzyme from R. radiobacter [1]. This enzyme initiates the degradation of MU, which is a condensation product of urea and formaldehyde, making the nitrogen available for microbial and plant use [1] [2]. The table below summarizes the core information about the bacterial strain and the enzyme.
| Characteristic | Description |
|---|---|
| Organism | Rhizobium radiobacter (syn. Agrobacterium tumefaciens) [1] |
| Isolated Enzyme | Methylene urea-hydrolyzing enzyme [1] |
| Primary Function | Hydrolyzes the condensation products of urea and formaldehyde (ureaform) [1] |
| Significance | Enables the bacterium to use slow-release fertilizers as a nitrogen source; responsible for the initial step in MU degradation in soil [1] [2] |
The purification and characterization of the methylene urea-hydrolyzing enzyme revealed several key physicochemical properties. The degradation process and its efficiency are influenced by environmental factors such as temperature [1] [2].
| Parameter | Findings / Characteristics |
|---|---|
| Native Molecular Mass | Approximately 220 kDa [1] |
| Subunit Structure | Tetrameric (composed of four identical subunits) [1] |
| Temperature Optimum | Highest mineralization rates observed at 30°C compared to 20°C [2] |
| Degradation Kinetics | Data suggests degradation follows first-order reaction kinetics; however, modeling with simple exponential decay equations may not fully capture the complexity [2] |
| Mineralization Rate (Example) | In a 6-month soil incubation, 52-63% of the nitrogen in a short MU formulation was mineralized, depending on temperature [2] |
The following diagram outlines the general experimental workflow for isolating the bacterium and characterizing its MU-degrading function, based on methodologies from the research:
Figure 1: A generalized experimental workflow for isolating R. radiobacter and characterizing its methylene urea-degrading enzyme.
For researchers seeking to replicate or build upon this work, here is a synthesis of key methodological details.
The MU-degrading strain of R. radiobacter was isolated from soil using a selective enrichment culture technique [1] [2].
The enzyme was purified from cell-free extracts of R. radiobacter [1]. A typical protocol involves the steps shown in the diagram below.
Figure 2: A generalized flow diagram for the purification of the methylene urea-hydrolyzing enzyme from R. radiobacter.
Enzyme activity is determined by measuring the rate of hydrolysis of MU or related ureaform substrates [1] [2].
Ochrobactrum anthropi is a remarkable Gram-negative, aerobic, non-fermentative bacterium that exhibits extraordinary metabolic versatility beyond its clinical significance as an opportunistic pathogen [1] [2]. Originally classified in the genus Brucella, this motile, oxidase-positive bacterium has been reclassified as Ochrobactrum anthropi despite some ongoing taxonomic discussions [3]. While it can cause infections in immunocompromised humans, particularly through contaminated medical devices [1] [4] [5], its environmental distribution and biodegradation capabilities have attracted significant scientific interest for bioremediation applications.
This bacterium has demonstrated exceptional capacity to degrade various recalcitrant environmental pollutants, including phthalate esters used as plasticizers [6], pyrethroid insecticides [7], and notably, urea-formaldehyde condensation products known as ureaform [8]. The isolate Ochrobactrum anthropi UF4 specifically degrades methylenediurea and related ureaform compounds, which are slow-release nitrogen fertilizers that can persist in agricultural environments [8]. This degradation capability is mediated by a specific inducible enzyme system that enables the bacterium to utilize these compounds as nutrient sources.
The key enzyme responsible for this compound degradation in O. anthropi strain UF4 has been identified as This compound amidinohydrolase, also classified as This compound deiminase [8]. This inducible enzyme catalyzes the hydrolysis of urea-formaldehyde condensation products of varying molecular sizes, including this compound, dimethylenetriurea, and trimethylenetetraurea.
Molecular Properties:
The this compound deiminase exhibits broad substrate specificity, hydrolyzing various urea-formaldehyde condensation products with the following stoichiometries:
Table: Substrate Specificity and Reaction Stoichiometry of this compound Deiminase
| Substrate | Ammonium | Formaldehyde | Urea | Other Products |
|---|---|---|---|---|
| This compound | 2 mol | 1 mol | 1 mol | - |
| Dimethylenetriurea | 4 mol | 2 mol | 1 mol | - |
| Trimethylenetetraurea | 6 mol | 3 mol | 1 mol | - |
| Ureidoglycolate | - | - | 1 mol | Glyoxylate (1 mol) |
| Allantoate | 1 mol | - | 1 mol | Glyoxylate (1 mol) |
The enzyme also demonstrates activity toward other substrates including ureidoglycolate and allantoate, indicating potential involvement in broader nitrogen metabolic pathways [8]. For ureidoglycolate, the hydrolysis yields glyoxylate and urea, while allantoate degradation produces glyoxylate, urea, and ammonium [8].
Isolation Protocol:
Growth Medium Composition:
Purification Workflow:
Enzyme Assay Conditions:
Experimental workflow for isolation of ureaform-degrading bacteria and enzyme characterization
High-Performance Liquid Chromatography (HPLC) Conditions (adapted from phthalate degradation protocols) [6]:
Metabolite Quantification:
The enzymatic degradation of this compound and related ureaform compounds follows a hydrolytic pathway:
Proposed enzymatic degradation pathway for ureaform condensation products
The degradation proceeds through stepwise hydrolytic cleavage of the condensation products, releasing ammonium, formaldehyde, and urea in stoichiometric proportions relative to the polymer size [8]. The urea can be further metabolized through urease activity, while formaldehyde may be assimilated through various metabolic pathways or potentially detoxified via formaldehyde dehydrogenase.
The this compound deiminase system demonstrates several notable regulatory characteristics:
O. anthropi demonstrates remarkable metabolic versatility in degrading various environmental contaminants beyond ureaform compounds:
Table: Comparative Biodegradation Capabilities of Ochrobactrum anthropi Strains
| Strain | Target Pollutant | Degradation Efficiency | Key Enzyme | Optimal Conditions |
|---|---|---|---|---|
| UF4 [8] | Ureaform condensation products | High (specific activity) | This compound amidinohydrolase | Induced by ureaform |
| L1-W [6] | Di-2-ethylhexyl phthalate (DEHP) | 98.7% (200 mg/L in 72 h) | Phthalate esterases | pH 6.0, 30°C, 10 g/L NaCl |
| YZ-1 [7] | Pyrethroid insecticides | Broad spectrum degradation | Pyrethroid-hydrolyzing esterase (PytY) | pH 7.5, 35°C |
| Unspecified [8] | Ureidoglycolate, Allantoate | Significant activity | This compound deiminase | - |
Based on related degradation studies with O. anthropi strains, several optimization strategies can be applied to enhance this compound degradation:
Physical-Chemical Parameters:
Nutritional Optimization:
The this compound degradation capability of O. anthropi has significant potential for several environmental applications:
Agricultural Remediation:
Industrial Applications:
Several research directions warrant further investigation:
Ochrobactrum anthropi strain UF4 represents a valuable microbial resource for addressing environmental contamination by urea-formaldehyde condensation products. The this compound amidinohydrolase enzyme demonstrates specific induction and significant catalytic activity against various ureaform compounds, with potential applications in agricultural and environmental biotechnology. Further research into the genetic basis, regulation, and application of this degradation system promises to enhance our ability to remediate ureaform-contaminated environments effectively.
Methylene diurea (MDU), with the formula CH₂(NHC(O)NH₂)₂, is the simplest member in a family of polymers formed from urea and formaldehyde [1]. Its properties are central to understanding the behavior of the larger polymer group.
The core principle is that as the polymer chain length increases, the water solubility of the compound decreases [2]. Shorter-chain polymers like MDU are more readily soluble, while longer-chain polymers become increasingly inert and slow to release nitrogen.
The table below summarizes the key urea-formaldehyde reaction products and their characteristics:
| Product Type | Typical Total Nitrogen | Cold Water Insoluble Nitrogen (CWIN) | Polymer Chain Length | General Solubility & Release Characteristics |
|---|---|---|---|---|
| Methylene Diurea (MDU) [2] | ~39-40% | 25-60% of total N | Short to intermediate | More soluble; faster nutrient release via microbial decomposition. |
| Methylene Urea Polymers [2] | ~39-40% | 25-60% of total N | Intermediate | Sparingly soluble; release rate depends on chain length. |
| Ureaform (UF) [2] | ≥35% | ≥60% of total N | Long | Very low solubility; slowest nutrient release. |
| IBDU (Similar structure to MDU) [2] | ~31% | ~90% of total N | Single molecule (not a polymer) | Low solubility; release controlled by hydrolysis, not microbes. |
For urea-formaldehyde polymers like those derived from MDU, the primary mechanism of release is microbial decomposition in the soil [2]. Once dissolved, soil microbes break the polymers down, releasing plant-available nitrogen. This means factors that affect microbial activity—such as soil temperature, moisture, pH, and aeration—directly control the solubility and release rate.
In contrast, a similar compound like Isobutylidene Diurea (IBDU) releases nitrogen through a different mechanism: hydrolysis (chemical breakdown by water), which is accelerated by low pH and high temperature [2]. This highlights the importance of context in experimental design.
The following diagram illustrates the decision-making workflow for analyzing the solubility and release of methylene urea compounds.
The diagram below illustrates the core enzymatic degradation pathway and the subsequent fate of the products.
Microbial degradation pathway of urea-formaldehyde condensates.
The initial breakdown of UF condensates is catalyzed by a specialized enzyme.
| Feature | Description |
|---|---|
| Enzyme Name | Methylenediurease (MDUase); also termed methylenediurea deiminase [1] [2]. |
| Function | Degrades methyleneurea (MU) chains, including this compound (MDU), dimethylenetriurea (DMTU), and higher polymers [1] [2]. |
| Organism | Identified in soil bacteria such as Ochrobactrum anthropi [1] [2]. |
| Cellular Location | Located in the bacterial periplasm [1] [2]. |
| Induction | Synthesis is specifically induced when methyleneureas are used as the sole nitrogen source for growth [1] [2]. |
The products released by methylenediurease are further processed by other microbial enzymes, summarized in the table below.
| Degradation Product | Metabolic Fate & Enzymes Involved | Physiological Role |
|---|---|---|
| Urea | Hydrolyzed by urease to ammonia and carbon dioxide [3]. | Increases environmental pH; provides nitrogen for assimilation [3]. |
| Formaldehyde | Oxidized by NAD-specific formaldehyde dehydrogenase and formate dehydrogenase to CO₂ [1] [2]. | Detoxification; generation of energy and carbon precursors [1]. |
| Ammonia | Assimilated into biomass; high-affinity transport systems are synthesized to scavenge ammonia and urea [1] [2]. | Serves as a fundamental nitrogen source for microbial growth [1] [2]. |
Key insights into this metabolic process come from specific experimental approaches.
The microbial metabolism of UF condensates intersects with pharmaceutical science primarily through the action of formaldehyde-releasing compounds.
Urea-formaldehyde (UF) compounds represent one of the most widely utilized classes of slow-release nitrogen fertilizers in agricultural applications worldwide. These polymers are synthesized through the step-wise addition and condensation reactions between urea and formaldehyde, resulting in methylenediurea (MDU) and related oligomers with varying chain lengths and solubility properties. The fundamental chemistry involves an initial methylolation reaction where formaldehyde attacks the amino groups of urea to form methylol urea derivatives, followed by a condensation reaction where these intermediates polymerize through the formation of methylene bridges (-N-CH₂-N-) and, to a lesser extent, dimethylene ether bridges (-N-CH₂-O-CH₂-N-). The rate of nitrogen release from UF fertilizers in soil depends on the degree of polymerization and is regulated by microbial activity, making it compatible with crop nutrient uptake patterns [1] [2].
The slow-release characteristics of UF fertilizers address critical limitations of conventional nitrogen fertilizers, including leaching losses, volatilization, and environmental pollution. Research indicates that UF fertilizers can achieve nitrogen use efficiency exceeding 50%, significantly higher than conventional urea applications. Additionally, these compounds improve soil structure by promoting aggregation and enhancing permeability for root penetration. The controlled nutrient release pattern synchronizes nitrogen availability with crop demand, reducing the frequency of application while maintaining optimal growth conditions. This synchronization is particularly valuable in agricultural systems where precision nutrient management is essential for both economic and environmental sustainability [3] [4].
The synthesis of urea-formaldehyde fertilizers with tailored release properties depends on several interconnected reaction parameters that collectively determine the degree of polymerization, molecular structure, and consequently, the nutrient release characteristics. Through systematic optimization using response surface methodology (RSM), researchers have identified four primary factors that significantly influence the product properties: the urea-to-formaldehyde (U/F) molar ratio, reaction temperature, reaction time, and the pH conditions during the condensation stage. These factors collectively determine the balance between cold-water-insoluble nitrogen (CWIN) and hot-water-insoluble nitrogen (HWIN), which serve as key indicators for the slow-release properties of the resulting fertilizer [3] [4].
The U/F molar ratio represents the most critical parameter, directly influencing the chain length and cross-linking density of the polymer network. Higher formaldehyde proportions (lower U/F ratios) generally promote increased polymerization, resulting in higher proportions of water-insoluble nitrogen fractions. The reaction temperature affects the reaction kinetics and equilibrium constants, with optimal ranges balancing sufficient reaction rates against potential formaldehyde loss through volatilization. The reaction time determines the extent of polymerization, while the pH profile controls the relative rate of condensation versus hydrolysis reactions. The complex interplay between these factors necessitates a multivariate optimization approach rather than traditional one-variable-at-a-time experimentation [3] [4] [2].
Table 1: Optimal Reaction Conditions for UF Synthesis from Experimental Studies
| Parameter | Symbol | Range Tested | Optimal Value (PMC) | Optimal Value (Nature) | Impact on Product Properties |
|---|---|---|---|---|---|
| U/F Molar Ratio | U/F | 1.4-1.7 | 1.68 | 1.33 | Determines polymerization degree and nitrogen solubility |
| Reaction Temperature (°C) | T | 35-55°C | 42.5°C | 43.5°C | Affects reaction rate and molecular weight distribution |
| Reaction Time | t | 30-90 min | 66.2 min | 98.4 min (1.64 h) | Controls extent of condensation and chain length |
| pH (Condensation) | pH | 3-5 | 3.3 | Not specified | Influences condensation rate and bond type formation |
The optimization of UF synthesis has been systematically investigated using Box-Behnken design (BBD) and central composite design (CCD) within the broader framework of response surface methodology. These experimental approaches have enabled researchers to develop highly significant (p < 0.05) quadratic polynomial models that accurately predict the CWIN and HWIN content based on the reaction parameters. The model developed by [3] demonstrated a 55.65% CWIR (cold water insoluble rate) and 33.92% HWIR (hot water insoluble rate) under optimal conditions (U/F: 1.68, temperature: 42.5°C, time: 66.2 min, pH: 3.3). Meanwhile, [4] reported 22.14% CWIN and 9.87% HWIN under their optimal conditions (U/F: 1.33, temperature: 43.5°C, time: 1.64 h), highlighting how different optimization targets yield different parameter sets [3] [4].
The statistical validation of these models confirmed their high predictive accuracy, with R² values exceeding 0.97 in multiple studies, indicating excellent correlation between predicted and experimental values. Analysis of variance (ANOVA) demonstrated that the U/F molar ratio represents the most significant factor, with its quadratic effects particularly influential on the response variables. The lack-of-fit tests were statistically insignificant, confirming the model's adequacy for prediction within the design space. The resulting mathematical models enable researchers to precisely tailor UF products for specific crop requirements by predicting the nitrogen release characteristics based on controlled synthesis parameters, thereby facilitating the production of customized slow-release fertilizers for different agricultural applications [3] [4].
The synthesis of urea-formaldehyde slow-release fertilizers follows a structured three-stage process with specific conditions at each stage to ensure reproducible results with desired slow-release properties. The following protocol is adapted from the optimal conditions identified in multiple studies and can be adjusted based on specific requirements for nitrogen release characteristics [3] [4] [2]:
Materials Preparation: Formaldehyde solution (37%, 97.3 g, 1.2 mol), urea (total 60 g, 1.0 mol with F/U molar ratio of 1.2:1), sodium hydroxide solution (2 M), and dilute sulfuric acid (10% v/v). Equipment includes a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, thermometer, and temperature-controlled water bath [3] [2].
First Stage - Methylolation (Alkaline Condition): Charge formaldehyde solution into the three-necked flask and begin agitation. Adjust pH to 8.0-8.5 using 2 M sodium hydroxide solution. Add the first portion of urea (U1, 40 g) at formaldehyde-to-urea ratio of 2:1. Gradually raise the temperature to 90°C over 20 minutes and maintain at 90°C for 60 minutes. This alkaline stage promotes the formation of methylol ureas through addition reactions without premature polymerization [3] [2].
Second Stage - Condensation (Acidic Condition): After the alkaline reaction period, cool the reaction mixture to 75-80°C. Adjust pH to 3.3-5.5 using dilute sulfuric acid (optimal pH depends on target properties). Continue condensation reaction under acidic conditions until the solution reaches the "turbidity point" (typically 20-40 minutes), indicated by the formation of a white gelatinous viscous substance. Monitor reaction progress regularly by taking small samples and assessing solubility characteristics [3] [4].
Third Stage - Termination and Urea Addition: Once the desired condensation level is achieved, adjust pH back to 7.5-8.0 with sodium hydroxide solution to terminate the condensation reaction. Add the second portion of urea (U2, 20 g) and maintain temperature at 75-80°C for 30 minutes. Cool the mixture to 40°C while continuing agitation. Transfer the product to glass dishes and dry in an oven at 90°C for 3 hours. Grind the dried product into powder and sieve through a 0.9 mm standard sieve. Store in sealed containers for characterization [3] [4].
Cold Water Insoluble Nitrogen (CWIN) and Hot Water Insoluble Nitrogen (HWIN) Determination: Accurately weigh 2 g of UF sample (W₁) into each of two test tubes. Add 20 mL distilled water to each tube. Cap tubes and place one in a constant-temperature water bath at 25°C for 24 hours, and the other in a boiling water bath at 100°C for 24 hours. After extraction, filter each suspension through pre-weighed filter papers (W₂). Wash residues with minimal distilled water and transfer filter papers with residues to an oven. Dry at 60°C for 4 hours until constant weight. Weigh filter papers with residues (W₃). Calculate CWIR and HWIR using the formula: CWIR or HWIR (%) = [(W₃ - W₂) / W₁] × 100% [3].
Structural Characterization: For morphological analysis, use Scanning Electron Microscopy (SEM) with acceleration voltage of 10 kV. Prepare samples by sprinkling powder on conductive adhesive mounted on aluminum stubs and sputter-coating with gold prior to observation. For thermal stability assessment, employ Thermogravimetric Analysis (TGA) with a heating rate of 10°C/min from room temperature to 600°C under nitrogen atmosphere. For chemical structure analysis, Fourier Transform Infrared Spectroscopy (FTIR) with KBr pellet method can identify characteristic functional groups and bond types [3] [5].
The free formaldehyde content in UF products presents significant environmental and health concerns, necessitating effective strategies for emission control. Multiple approaches have been developed to mitigate formaldehyde release, including formulation modifications, additive incorporation, and process optimization. The most fundamental approach involves reducing the F/U molar ratio, with studies demonstrating significant decreases in formaldehyde emissions when the ratio is lowered from 2.0 to 1.0. The German standard for UF resins requires F/U molar ratio below 1.2, while the U.S. NPA standard mandates ratios below 1.3. However, reducing formaldehyde proportion must be balanced against potential deterioration of product performance, particularly in adhesive applications [1] [5].
Chemical modification with formaldehyde scavengers represents another effective strategy. Studies demonstrate that incorporating melamine (6% by urea mass) reduces free formaldehyde content to 0.31%, while polyvinyl alcohol (PVA, 3% addition during the second alkaline stage) achieves 0.33% free formaldehyde. The most effective approach combines multiple modifiers, with comprehensive modification using melamine, polyvinyl alcohol, and adipic acid dihydrazide simultaneously reducing free formaldehyde content to 0.24% and formaldehyde emission to 0.21 mg/g. These modifiers function through different mechanisms: melamine reacts with residual formaldehyde to form methylol melamine derivatives; PVA hydroxyl groups react with formaldehyde to form polyvinyl acetals; while adipic acid dihydrazide directly scavenges formaldehyde through acylation reactions [5].
Table 2: Modification Strategies for Formaldehyde Emission Reduction
| Modifier | Optimal Addition Amount | Optimal Addition Stage | Free Formaldehyde Content | Mechanism of Action |
|---|---|---|---|---|
| Melamine | 6% of urea mass | First alkaline stage | 0.31% | Forms stable methylol melamine derivatives |
| Polyvinyl Alcohol | 3% of urea mass | Second alkaline stage | 0.33% | Forms polyvinyl acetals with formaldehyde |
| Adipic Acid Dihydrazide | 1-3% of urea mass | Acidic or alkaline stage | 0.35-0.45% | Acylates formaldehyde through hydrazide groups |
| Comprehensive Modifiers | Combination of above | Multiple stages | 0.24% | Synergistic action of multiple mechanisms |
Beyond formaldehyde reduction, various modification strategies enhance specific performance characteristics of UF products. Thermal stability can be significantly improved through proper modification, with TGA analyses demonstrating that modified UF resins maintain structural integrity at higher temperatures compared to unmodified counterparts. The incorporation of nanomaterials such as nanoclay, cellulose nanofibers, or silica nanoparticles creates nanocomposite structures with enhanced mechanical properties and reduced permeability. For specific agricultural applications, biodegradability modifiers can be introduced to align the polymer degradation rate with crop nutrient uptake patterns more precisely [5].
The addition stage of modifiers significantly influences their effectiveness. For melamine, introduction during the primary alkaline reaction stage produces resins with highest bond strength and lowest formaldehyde emissions in adhesive applications. For polyvinyl alcohol, addition during the second alkaline stage following the condensation reaction provides optimal viscosity enhancement and formaldehyde scavenging. The development of bio-based modifiers from renewable resources represents an emerging trend, with lignin, tannin, and protein-based modifiers showing promise in reducing reliance on petrochemical derivatives while maintaining performance standards. These advanced modification techniques enable fine-tuning of UF product properties for specialized applications beyond conventional fertilizers, including horticultural substrates, soil conditioners, and controlled-release platforms for agrochemicals [5].
Urea-formaldehyde fertilizers occupy a significant niche in modern agriculture, particularly in high-value crop production systems where precise nutrient management is essential. The slow-release mechanism of UF fertilizers operates primarily through microbial decomposition in soil, with the rate of nitrogen release dependent on soil temperature, moisture, pH, and microbial activity. The optimal temperature range for decomposition is 21-32°C (70-90°F), aligning well with growing seasons for most crops. The nitrogen release curve typically follows a sigmoidal pattern, with minimal initial release followed by gradually increasing availability that peaks after several weeks to months, depending on the specific formulation and environmental conditions [1].
The agronomic benefits of UF fertilizers include reduced leaching losses, decreased volatilization, and minimized fertilizer burn compared to conventional urea. Field studies demonstrate that UF fertilizers can maintain nitrogen availability for 2-8 months depending on the chain length distribution and degree of polymerization. The customizable release patterns enable matching nutrient availability to specific crop uptake curves, particularly beneficial for perennial crops, turfgrasses, and horticultural species with extended growing seasons. Additionally, UF fertilizers improve soil structure by promoting aggregation and reducing compaction, thereby enhancing root penetration and water infiltration. The gradual nitrogen release also minimizes salt stress on germinating seeds and young seedlings, making UF formulations valuable for starter fertilizers in sensitive crops [4] [1].
The environmental profile of UF products encompasses both benefits and concerns that must be carefully managed. On the positive side, the enhanced nitrogen use efficiency reduces nitrate contamination of groundwater and decreases emissions of nitrous oxide, a potent greenhouse gas. However, the potential for formaldehyde emissions during production, application, and product use requires careful attention. Atmospheric formaldehyde concentrations temporarily increase following UF fertilizer application, particularly in greenhouse operations where ventilation may be limited. These emissions can contribute to tropospheric ozone formation and raise concerns about operator exposure in confined spaces [1].
Environmental conditions significantly influence formaldehyde emission rates, with both elevated temperature and high humidity increasing release from UF products. Proper formulation with reduced F/U molar ratios and incorporation of formaldehyde scavengers can mitigate these emissions effectively. Regulatory standards in various jurisdictions limit acceptable formaldehyde emissions from UF-containing products, driving continued innovation in emission control technologies. Life cycle assessments comparing UF fertilizers with conventional alternatives must consider the balance between reduced nutrient pollution and formaldehyde emissions to accurately quantify environmental trade-offs. Proper handling guidelines and application recommendations help minimize exposure risks while maximizing agronomic benefits [1] [5].
The synthesis of this compound-based urea-formaldehyde fertilizers has evolved from empirical formulations to precisely controlled processes enabled by statistical optimization methodologies. The critical parameters—U/F molar ratio, reaction temperature, reaction time, and pH profile—interact in complex ways to determine product performance, necessitating multivariate optimization approaches like response surface methodology. The comprehensive understanding of reaction mechanisms, coupled with advanced modification strategies, enables the production of tailored slow-release nitrogen fertilizers with specific dissolution characteristics matched to crop requirements and environmental conditions.
The following workflow diagram summarizes the optimized synthesis protocol and parameter relationships:
Figure 1: Optimized Synthesis Workflow for Urea-Formaldehyde Fertilizers
Future development directions for UF fertilizer technology include further refinement of biobased modifiers, integration with digital agriculture platforms for precision nutrient management, and development of multi-nutrient formulations incorporating phosphorus, potassium, and micronutrients within the slow-release matrix. As sustainability requirements in agriculture intensify, the ability to precisely control nutrient release patterns while minimizing environmental impacts will ensure the continued relevance and advancement of urea-formaldehyde fertilizer technology.
1. Introduction to Methylene Urea (MU) Methylene Urea (MU) is a class of slow-release nitrogen fertilizer produced by the controlled chemical reaction of urea with formaldehyde, resulting in a series of methylene urea polymers of varying chain lengths (e.g., methylene diurea, dimethylene triurea, trimethylene tetraurea) [1] [2]. The core principle of MU is its slow-release mechanism, which is primarily governed by microbial decomposition in the soil, unlike quick-release fertilizers that are highly water-soluble [3] [2]. The length of the polymer chain directly influences the release rate; longer chains release nitrogen over a more extended period [2]. This provides a steady, predictable nitrogen supply that aligns with plant uptake needs, enhancing Nitrogen Use Efficiency (NUE) and mitigating environmental impacts such as nutrient leaching and greenhouse gas emissions [4] [5].
2. Synthesis and Production Protocols
2.1. Liquid Methylene Urea Fertilizer Production This protocol is adapted from patent literature for producing a stable liquid MU formulation [6].
2.2. Solid Methylene Urea Granule Production This protocol outlines the industrial-scale production of solid, granular MU fertilizers, as practiced by leading companies [1] [3].
3. Key Characterization and Experimental Protocols
3.1. Chemical Characterization of MU Products
3.2. Release Kinetics and Efficacy Testing
Soil Column Leaching Experiment:
Field Efficacy Trials:
4. Data Presentation and Analysis
Table 1: Nitrogen Release Profile of MU vs. Conventional Urea in a Soil Column Study This data is synthesized from a biochar-coated urea study, included here to illustrate a standard release profile and modeling approach for slow-release fertilizers [8].
| Fertilizer Type | Cumulative N Release at 7 days | Cumulative N Release at 21 days | Time for 75% N Release | Best-Fit Release Model |
|---|---|---|---|---|
| Conventional Urea | ~85% | ~100% | 9 days | First-order kinetics |
| Methylene Urea (Ex.) | ~25% | ~75% | 21 days | Korsmeyer-Peppas |
| Biochar-Coated Urea | ~40% | ~100% | 13 days | Korsmeyer-Peppas |
Table 2: Agronomic Performance of MU in a Field Trial (Processing Tomatoes) This data is adapted from a peer-reviewed study on processing tomatoes using MU [9].
| Fertilizer Treatment | Tomato Yield (Tonne/Ha) | Fertilizer N Use Efficiency (NUE) | Residual N in Soil |
|---|---|---|---|
| Winter Fallow + Urea | Baseline | ~40% | Baseline |
| Winter Fallow + MU | Significantly Lower (Year 2) | ~40% | Higher |
| Cover Crop + MU | No Significant Difference | ~40% | Higher |
5. Release Kinetics Modeling and Mechanisms The release of nitrogen from slow-release fertilizers can be modeled to understand the underlying mechanism. The Korsmeyer-Peppas model is often used, especially for polymer-based systems [7] [8].
The model is expressed as: ( M_t / M_\infty = k t^n ) where:
For matrix-based systems like MU, an n value of 0.5 suggests Fickian diffusion, where release is controlled by the diffusion of water into and nitrogen out of the polymer matrix. As release progresses beyond 60%, the mechanism may shift to a combination of diffusion and polymer degradation (hydrolysis) [7]. MATLAB or other computational software can be used to perform nonlinear regression and determine the parameters k and n from experimental data [10].
The following diagram illustrates the complete workflow for developing and evaluating a methylene urea slow-release fertilizer, from synthesis to field application.
The core slow-release mechanism of methylene urea fertilizers involves both chemical structure and biological activity, as shown below.
Urea-formaldehyde (UF) slow-release fertilizers represent a class of nitrogen fertilizers that coordinate nutrient release with crop absorption patterns, addressing critical limitations of conventional fertilizers that lose approximately 70% of applied nitrogen through leaching, decomposition, and volatilization. These polymer-based fertilizers are synthesized through the controlled reaction of urea and formaldehyde under specific conditions, resulting in methylene urea polymers with varying chain lengths that determine their nitrogen release characteristics. The slow-release properties of UF fertilizers provide significant agronomic and environmental benefits, including reduced nutrient leaching, decreased greenhouse gas emissions, and improved nitrogen use efficiency exceeding 50% compared to conventional fertilizers. These advantages have positioned UF fertilizers as crucial tools for enhancing global food security while minimizing environmental impacts associated with agricultural production. [1] [2] [3]
The synthesis of UF fertilizers is a complex process influenced by multiple interacting factors including reaction temperature, time, urea-formaldehyde molar ratio, and pH conditions. These parameters collectively determine the degree of polymerization and consequently the nitrogen release characteristics of the final product. Traditional optimization approaches such as one-factor-at-a-time (OFAT) and orthogonal array designs have limitations in capturing the complex interactive effects between process parameters, often resulting in suboptimal synthesis conditions. Response Surface Methodology (RSM) addresses these limitations by enabling simultaneous investigation of multiple factors and their interactions through the development of empirical mathematical models, providing a more efficient and comprehensive approach to process optimization in UF fertilizer synthesis. [1] [2]
Table 1: Comparison of UF Fertilizer Components and Their Nitrogen Release Characteristics [1] [2]
| Component Type | Solubility | Release Rate | Crop Availability | Ideal Application |
|---|---|---|---|---|
| Cold-Water-Soluble N (CWSN) | Soluble in 25°C water | Immediate | Days | Short-season crops, starter fertilizer |
| Cold-Water-Insoluble N (CWIN) | Insoluble in 25°C water, soluble in 100°C water | Slow-release | Weeks to months | Medium-duration crops |
| Hot-Water-Insoluble N (HWIN) | Insoluble in 100°C water | Very slow-release | Months | Long-duration crops, turfgrass |
Table 2: Comparison of Research Approaches for UF Fertilizer Optimization [2]
| Methodology | Factor Interactions | Model Precision | Experimental Requirements | Optimal Solution Reliability |
|---|---|---|---|---|
| Single-Factor Tests | Not considered | Low | Low to moderate | Limited |
| Orthogonal Design | Limited consideration | Moderate | Moderate | Relative optimum |
| Response Surface Methodology | Comprehensive modeling | High | Moderate to high | Near global optimum |
Chemical Reagents for UF synthesis should include urea (agricultural or reagent grade), formaldehyde solution (37% by weight, stabilized), sodium hydroxide (2% w/w solution for pH adjustment), and dilute sulfuric acid or formic acid (for acid catalysis stage). All reagents should be stored according to manufacturer specifications and used before expiration dates to ensure consistent reactivity. Deionized water is recommended for all solution preparations to prevent interference from dissolved minerals. [1]
Essential Laboratory Equipment includes: 250 mL three-necked round-bottom flask fitted with a condenser, thermometer, and mechanical stirrer; constant-temperature water bath capable of maintaining temperatures between 30-70°C with ±0.5°C precision; analytical balance with 0.001 g sensitivity; pH meter with temperature compensation, regularly calibrated using standard buffer solutions; drying oven capable of maintaining 90°C for sample preparation; and vacuum filtration apparatus for separation of insoluble fractions. For characterization, sieves (0.9 mm standard sieve) are required for sample standardization, along with equipment for scanning electron microscopy and thermal stability analysis if advanced characterization is planned. [1]
Cold-Water-Insoluble Nitrogen (CWIN) and Hot-Water-Insoluble Nitrogen (HWIN) determination follows a standardized extraction and gravimetric analysis procedure. Precisely weigh 2.0 g of prepared UF sample into separate test tubes, add 20 mL of deionized water, and maintain one tube at 25°C and the other at 100°C in constant-temperature water baths for 24 hours. After extraction, filter the suspensions through pre-weighed filter papers, dry the insoluble residues at 60°C for 4 hours, and weigh to determine the insoluble fractions. Calculate CWIN and HWIN percentages using the formulas: [1]
CWIN (%) = (b/a) × 100 HWIN (%) = (c/a) × 100
Where 'a' is the initial sample weight (g), 'b' is the cold-water-insoluble residue weight (g), and 'c' is the hot-water-insoluble residue weight (g). The difference between CWIN and HWIN represents the slow-release nitrogen fraction that becomes available to plants over intermediate timeframes, while HWIN represents the long-term nitrogen reservoir in the soil. [1] [2]
Response Surface Methodology is a collection of statistical and mathematical techniques for developing, improving, and optimizing processes where multiple variables influence a response of interest. The primary objective of RSM is to determine the optimal conditions for the process by modeling the relationship between controlled factors and observed responses. In UF fertilizer synthesis, RSM enables researchers to efficiently explore the complex non-linear relationships between synthesis parameters and fertilizer performance characteristics, particularly the cold-water-insoluble and hot-water-insoluble nitrogen contents that determine the slow-release properties. The methodology typically involves a sequential approach beginning with screening experiments to identify significant factors, followed by more detailed optimization using designs such as Central Composite Design (CCD) or Box-Behnken Design (BBD). [1] [2]
The mathematical foundation of RSM is the approximation of the true response function by a second-order polynomial model, which can capture curvature and interaction effects that first-order models cannot. For UF synthesis optimization with four factors, the model takes the form:
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣΣβᵢⱼXᵢXⱼ + ε
Where Y is the predicted response (CWIN or HWIN), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded independent variables, and ε is the random error term. The model coefficients are estimated through multiple regression analysis based on experimental data collected according to a statistically designed experiment. [1] [2]
The selection of factors and their levels is critical for successful RSM application in UF synthesis optimization. Based on comprehensive research, the most influential factors include: reaction temperature (typically 35-55°C), reaction time (30-90 minutes), urea-formaldehyde molar ratio (U/F from 1.4 to 1.7), and pH during the acid condensation stage (3.0-5.0). These factors should be coded to dimensionless units (-1, 0, +1) to facilitate model fitting and comparison of factor effects. The experimental design should include appropriate replication at center points to estimate pure error and assess model adequacy. [1]
For UF fertilizer optimization, both Box-Behnken Design (BBD) and Central Composite Design (CCD) have been successfully employed. BBD is particularly efficient as it requires fewer experimental runs than CCD while still enabling estimation of the full quadratic model. A typical BBD for four factors at three levels each requires 29 experimental runs including center point replicates. The design matrix should be randomized to minimize the effects of extraneous variables. Statistical software such as Design-Expert or similar packages are recommended for design generation, model fitting, and optimization. [1] [2]
Solution Preparation: Weigh the required amounts of urea and 37% formaldehyde solution based on the desired U/F molar ratio using an analytical balance. For a U/F ratio of 1.5, typically 60 g of urea and approximately 100 g of formaldehyde solution would be used. Transfer the formaldehyde solution to the 250 mL three-necked flask immersed in a constant-temperature water bath. [1]
Initial pH Adjustment: Adjust the initial pH of the formaldehyde solution to 9.0 using 2% NaOH solution with continuous stirring. This alkaline condition promotes the initial hydroxymethylation reaction where formaldehyde attacks the amino groups of urea to form methylol ureas. [1]
Urea Addition and Hydroxymethylation: Gradually add the pre-weighed urea to the formaldehyde solution while maintaining constant stirring. Maintain the temperature at 40-45°C for 30 minutes to complete the hydroxymethylation stage, during which monomethylolurea and dimethylolurea are formed as evidenced by the clear solution. [1]
Acid Condensation Stage: Carefully adjust the pH to the desired acidic condition (typically pH 3.0-4.0) using dilute sulfuric acid. This initiates the polycondensation reaction where methylol ureas form methylene bridges, creating the polymeric network characteristic of UF slow-release fertilizers. Maintain the predetermined reaction temperature and time according to the experimental design (e.g., 42.5-45°C for 60-70 minutes). [1] [2]
Termination and Product Recovery: When the reaction time is complete, adjust the pH back to neutral (pH 7.0-7.5) using 2% NaOH to stop the polymerization. Transfer the viscous product to glass dishes and dry in an oven at 90°C for 3 hours. Grind the dried product into a fine powder and sieve through a 0.9 mm mesh to obtain uniform particles for testing and characterization. [1]
The following workflow diagram illustrates the complete UF synthesis process:
Through systematic RSM optimization, researchers have identified distinct sets of optimal conditions for UF fertilizer synthesis depending on the target release characteristics. For maximum slow-release nitrogen content (high CWIN with moderate HWIN), recent research indicates optimal conditions include: reaction temperature of 42.5°C, reaction time of 66.2 minutes, U/F molar ratio of 1.68, and pH 3.3 during the acid condensation stage. Under these conditions, CWIR and HWIR reached 55.65% and 33.92% respectively, indicating a favorable balance between immediately available and slow-release nitrogen fractions. This combination is particularly suitable for medium-duration crops with significant nitrogen demand during vegetative growth stages. [1]
Alternative optimization focusing on minimizing hot-water-insoluble nitrogen while maintaining adequate slow-release properties has yielded different parameters: U/F molar ratio of 1.33, reaction temperature of 43.5°C, and reaction time of 1.64 hours. This combination resulted in 22.14% CWIN and 9.87% HWIN, producing a fertilizer with more rapidly available nitrogen suitable for short-season crops or cooler soil conditions where microbial activity and polymer degradation may be slower. The variation in optimal conditions between studies highlights the importance of clearly defining performance objectives before undertaking optimization experiments. [2]
Table 3: Comparison of Optimized UF Synthesis Conditions from Different Studies [1] [2]
| Optimization Target | Temperature (°C) | Time (min) | U/F Ratio | pH | CWIN (%) | HWIN (%) |
|---|---|---|---|---|---|---|
| Maximum CWIN | 42.5 | 66.2 | 1.68 | 3.3 | 55.65 | 33.92 |
| Moderate CWIN, Low HWIN | 43.5 | 98.4 | 1.33 | Not specified | 22.14 | 9.87 |
| General Agricultural Use | 45.0 | 60.0 | 1.55 | 4.0 | Varies | Varies |
Table 4: Model Validation Parameters for UF Synthesis Optimization [1] [2]
| Statistical Parameter | CWIN Model | HWIN Model | Acceptance Criteria | Interpretation |
|---|---|---|---|---|
| R² (Coefficient of Determination) | 0.9789 | 0.9721 | >0.90 | Excellent model fit |
| Adjusted R² | 0.9599 | 0.9470 | Close to R² | Appropriate terms in model |
| Predicted R² | Reported | Reported | Reasonable agreement with Adjusted R² | Good predictive capability |
| F-value (Model) | 51.54 | 38.71 | >F-critical (p<0.05) | Statistically significant model |
| p-value (Lack of Fit) | 0.0591 | 0.0788 | >0.05 | Not significant, model fits well |
Statistical validation of the developed RSM models is essential before their application in process optimization. The model's goodness-of-fit is typically evaluated through Analysis of Variance (ANOVA) with calculation of R², adjusted R², predicted R², and lack-of-fit tests. For UF synthesis models, R² values exceeding 0.97 indicate that more than 97% of the variability in the response can be explained by the model, demonstrating excellent fit. The non-significant lack-of-fit (p-values > 0.05) further confirms model adequacy, indicating that the error is primarily due to random variation rather than an inadequate model. [1] [2]
Experimental verification of optimization results should be conducted by performing synthesis experiments under the predicted optimal conditions. A minimum of three verification runs is recommended to confirm reproducibility. The experimental values for CWIN and HWIN should fall within the prediction intervals of the model with less than 5% deviation between predicted and observed values. Additional characterization of the optimized UF products through scanning electron microscopy and thermal stability analysis can provide valuable insights into the morphological and stability characteristics of the fertilizer products. Thermal analysis typically shows UF fertilizers are stable up to approximately 200°C, with major decomposition occurring between 250-400°C, confirming their suitability for standard agricultural storage and application conditions. [1]
Comprehensive interpretation of RSM results begins with assessing model significance through ANOVA. The F-value and associated p-value indicate whether the mathematical relationship between factors and responses is statistically significant. For UF synthesis models, F-values of 51.54 for CWIN and 38.71 for HWIN with p-values < 0.0001 demonstrate high statistical significance, suggesting a less than 0.01% chance that such large F-values could occur due to noise. The lack-of-fit tests, with p-values of 0.0591 for CWIN and 0.0788 for HWIN (both > 0.05), indicate that the models adequately fit the data without significant unexplained variation. [1] [2]
The individual factor effects can be interpreted from the coefficient estimates in the fitted quadratic models. For CWIN, research has shown that the U/F molar ratio has the most pronounced effect, followed by reaction temperature and pH. The positive linear coefficient for U/F ratio (+13.92) combined with the negative quadratic coefficient (-1.39) indicates that CWIN increases with U/F ratio up to an optimum point beyond which it begins to decrease. Significant interaction effects between factors, particularly between U/F ratio and temperature and between U/F ratio and pH, highlight the importance of balanced optimization rather than adjusting factors independently. Similar patterns are observed for HWIN, though with different magnitude of effects, enabling targeted optimization for specific release characteristics. [2]
The optimization strategy for UF fertilizers should be aligned with the target agricultural application and soil conditions. For quick-establishing crops with short growing seasons, the optimization goal should focus on minimizing HWIN while maintaining moderate CWIN levels to ensure adequate nitrogen availability throughout the growth cycle. This typically involves lower U/F ratios (1.3-1.4) and moderate reaction temperatures (40-45°C). Conversely, for long-duration crops or slow-release applications such as turf grass or perennial crops, optimization should target higher HWIN content to provide extended nitrogen availability, achieved through higher U/F ratios (1.6-1.7) and more extended reaction times. [1] [2]
The following decision pathway illustrates the optimization approach based on agricultural requirements:
Rapid gelation or precipitation during synthesis typically indicates excessively low pH conditions or temperature spikes during the acid condensation stage. To prevent this, ensure gradual addition of acid catalyst with efficient mixing and precise temperature control. If gelation occurs, the batch should be discarded as the molecular structure becomes irreversibly cross-linked. Insufficient polymerization resulting in high cold-water-soluble nitrogen content can be addressed by verifying the accuracy of pH adjustments, ensuring adequate reaction time, and confirming the freshness of formaldehyde solution, which can degrade over time to formic acid, affecting pH control. [1]
Inconsistent CWIN/HWIN results between replicates may stem from inadequate mixing during the reaction, incomplete drying of samples before analysis, or variations in particle size distribution after grinding. Ensure consistent mixing rates (recommended 200-300 rpm), verify complete drying by constant weight method, and use standardized sieving protocols. For formaldehyde emission concerns in the final product, consider implementing a vacuum stripping step after neutralization or slightly reducing the F/U molar ratio, though this may affect the polymerization degree and require re-optimization of other parameters. [1] [3]
Scale-up considerations should address the increased heat transfer requirements and mixing efficiency in larger reactors. For pilot-scale production (10-100 L), allow extended time for temperature equilibration and consider incremental pH adjustments with verification sampling. Process control recommendations include in-line pH monitoring with regular calibration checks, temperature recording at multiple points in the reactor, and periodic viscosity measurements as an indicator of polymerization progress. Quality control protocols should include routine analysis of CWIN and HWIN in production samples, tracking of molecular weight distribution through GPC if available, and monitoring of free formaldehyde content to ensure product consistency and safety. [1]
Environmental and safety considerations are paramount when working with formaldehyde. Engineering controls should include local exhaust ventilation, closed system processing where possible, and formaldehyde gas monitoring. Personal protective equipment including chemical-resistant gloves, goggles, and aprons should be used throughout the synthesis process. Waste management should address both acidic and alkaline streams from pH adjustments, considering neutralization and precipitation before disposal according to local regulations. [3]
1. Principle and Significance Cold Water Insoluble Nitrogen (CWIN) represents the fraction of nitrogen in a substance that is not solubilized after specified treatment with cold water. This analysis is critical in pharmaceutical development for characterizing sustained-release fertilizers used in plant-based drug production, excipients, and certain active pharmaceutical ingredients (APIs) where solubility directly impacts bioavailability and release kinetics. The CWIN value, often expressed as a percentage of total nitrogen, helps in understanding the slow-release properties and environmental fate of nitrogen-containing compounds.
2. Experimental Workflow The general workflow for CWIN analysis involves sample preparation, cold water extraction, separation, and quantitative nitrogen determination in both the original sample and the insoluble residue. The following diagram outlines the core procedural steps:
Methodology: Gravimetric and Kjeldahl Combination Method
1. Scope This protocol describes the procedure for determining the Cold Water Insoluble Nitrogen content in solid nitrogenous materials, such as coated fertilizers or polymeric drug formulations.
2. Apparatus
3. Reagents
4. Procedure Step 1: Sample Preparation
Step 2: Cold Water Extraction
Step 3: Filtration and Washing
Step 4: Drying and Weighing Insoluble Residue
Step 5: Nitrogen Quantification
5. Calculation
CWIN (%) = (N_insoluble * W_residue) / (N_total * W_sample) * 1006. Quality Control
The table below summarizes key parameters and potential specifications for reporting CWIN analysis.
Table 1: Key Analytical Parameters and Specifications for CWIN Analysis
| Parameter | Specification / Typical Value | Notes / Acceptance Criteria |
|---|---|---|
| Sample Mass | 5.00 g ± 0.02 g | Weighed to 4 decimal places. |
| Extraction Volume | 250 mL | Maintain a 1:50 solid-to-solvent ratio. |
| Extraction Temp. | 25 °C ± 2 °C | Critical for "cold" definition. Use calibrated thermometer. |
| Extraction Time | 30 minutes ± 1 min | Use a calibrated timer. |
| Agitation | 150-200 rpm (shaker) | Ensure consistent and reproducible motion. |
| Filtration Medium | Whatman #5 or Glass Microfiber | Must be nitrogen-free. Pre-weigh before use. |
| Drying Conditions | 60 °C to constant weight | Avoid higher temps that may degrade labile compounds. |
| Nitrogen Method | Kjeldahl or Dumas Combustion | Method must be validated for the sample type. |
Methylene urea (MU) represents a class of slow-release nitrogen fertilizers that have gained significant attention for their potential to enhance nitrogen use efficiency (NUE) in agricultural systems. These compounds are synthesized through the controlled chemical reaction of urea and formaldehyde, resulting in polymers with varying chain lengths and release characteristics [1]. The general chemical formula of MU compounds can be expressed as NH₂CONH(CH₂NHCONH)ₙH, where n ranges from 1 to approximately 8-10, with the specific degree of polymerization dependent on the urea-to-formaldehyde ratio and reaction conditions employed during synthesis [1]. This molecular diversity allows for tailored release profiles that can be matched to crop nutrient demands, significantly improving nitrogen management in agricultural systems.
The fundamental importance of MU technology lies in addressing the critical challenge of nitrogen inefficiency in conventional fertilization practices. Recent market analyses indicate that the global MU market was valued at approximately USD 1.2 billion in 2024, with projections suggesting growth to USD 1.8 billion by 2033, reflecting a compound annual growth rate of 5.0% [2]. This growth is driven by increasing recognition of the environmental and economic implications of conventional nitrogen fertilization. According to research cited by the Environmental Protection Agency, approximately 40% of nitrogen fertilizers applied in agriculture are lost to the environment, contributing to water pollution, greenhouse gas emissions, and economic waste [2]. MU formulations directly address these inefficiencies through their modified release characteristics, which better synchronize nitrogen availability with plant uptake requirements.
The agricultural significance of enhanced nitrogen management cannot be overstated, particularly in the context of increasing global food demand and environmental sustainability concerns. Nitrogen is a crucial macronutrient required for fundamental plant processes, including photosynthesis, protein synthesis, and biomass production [3]. In conventional agricultural systems, the inefficient use of nitrogen fertilizers represents both an economic loss and an environmental burden. MU-based fertilizers offer a promising strategy to reconcile the competing demands of agricultural productivity and environmental protection by improving the efficiency of nitrogen utilization while reducing potential losses to the environment [4] [1].
The controlled nitrogen release from methylene urea fertilizers occurs through a combination of chemical and biological processes that collectively determine the availability of nitrogen to plants. The primary release mechanism involves microbial degradation in the soil, where specific enzymes produced by soil microorganisms progressively hydrolyze the methylene urea polymers into plant-available nitrogen forms [1]. Research has identified that specialized microorganisms, including Ochrobactrum anthropi and Ralstonia paucula, possess methylene urea-hydrolyzing enzymes (MUases) that cleave the polymer chains into ammonium, formaldehyde, and urea in predictable molar ratios [1]. For instance, dimethylenetriurea (DMTU) degradation yields ammonium, formaldehyde, and urea in a ratio of 4:2:1, demonstrating the stoichiometric precision of this biological process.
The release kinetics of MU fertilizers are influenced by several factors, including polymer chain length, soil microbial activity, temperature, moisture, and pH conditions. MU products with shorter polymer chains contain a higher proportion of water-soluble nitrogen (WSN), which becomes immediately available for plant uptake, while longer chains contribute to the water-insoluble nitrogen (WIN) fraction that requires microbial degradation [4]. Commercial MU formulations typically contain approximately 50% WIN, which provides the sustained release characteristics, and 15% immediately available nitrogen through solubility [4]. This combination of immediate and gradual nitrogen availability supports both early crop needs and long-term nutritional requirements throughout the growth cycle.
The biochemical pathway of MU degradation involves a series of consecutive processes that ultimately yield plant-available nitrogen forms. The complete mineralization pathway can be summarized as follows: Ureaform → urea → NH₄⁺ → NO₂⁻ → NO₃⁻ [1]. This process begins with the enzymatic cleavage of MU polymers, followed by the conversion of urea to ammonium through urease activity, and finally the nitrification of ammonium to nitrate via soil nitrifying bacteria. The rate-limiting step in this sequence is typically the initial depolymerization of MU compounds, which is influenced by both the polymer characteristics and soil biological activity [1].
Table 1: Molecular Composition and Release Characteristics of Methylene Urea Compounds
| Methylene Urea Compound | Chemical Formula | Nitrogen Release Molar Ratio (NH₄:CH₂O:Urea) | Relative Release Rate |
|---|---|---|---|
| Methylenediurea (MDU) | C₃H₈N₄O₂ | 2:1:1 | Fast |
| Dimethylenetriurea (DMTU) | C₅H₁₂N₆O₃ | 4:2:1 | Moderate |
| Trimethylenetetraurea (TMTU) | C₇H₁₆N₈O₄ | 6:3:1 | Slow |
The application of MU fertilizers provides multiple agronomic advantages that collectively contribute to enhanced nitrogen use efficiency. These benefits stem from the fundamental alignment between nitrogen availability and plant demand, which reduces the temporal mismatch that often characterizes conventional fertilizer applications. Research demonstrates that MU-based fertilizers can increase NUE by approximately 20% compared to conventional urea applications, primarily through reductions in nitrogen losses from leaching and volatilization [5]. This improvement translates directly to both economic benefits through reduced fertilizer requirements and environmental benefits through diminished nitrogen pollution.
One of the most significant advantages of MU fertilizers is their reduced environmental impact. By controlling the release of nitrogen, MU formulations minimize the accumulation of mineral nitrogen in soils during periods of low plant uptake, thereby reducing the potential for losses through leaching and runoff. Studies have shown that MU applications can significantly decrease nitrate leaching compared to conventional urea, particularly in well-drained soils and high-rainfall environments [5]. Additionally, the gradual release of nitrogen from MU fertilizers reduces ammonia volatilization losses, although it's important to note that some studies have reported increased ammonia volatilization with certain MU formulations due to localized pH increases in the microsite around urea granules [5]. This nuanced understanding of potential losses highlights the importance of context-specific MU formulation and application.
The soil biological effects of MU fertilizers represent another significant benefit. The progressive microbial degradation of MU polymers supports the development and maintenance of diverse soil microbial communities that contribute to overall soil health and nutrient cycling [4]. Furthermore, the reduction in fertilizer application frequency made possible by extended nutrient availability decreases soil disturbance and compaction associated with mechanical applications, preserving soil structure and function. These benefits collectively contribute to the long-term sustainability of agricultural systems while maintaining productivity through more efficient nutrient utilization.
Figure 1: Methylene Urea Nitrogen Release and Plant Utilization Pathway
The appropriate selection of methylene urea products requires careful consideration of formulation characteristics, crop requirements, and environmental conditions. MU fertilizers are commercially available in both granular and liquid formulations, with granular products currently dominating approximately 65% of the market share due to their handling convenience and predictable release characteristics [2]. However, liquid MU formulations represent the fastest-growing segment, with projected increase driven by their application flexibility and compatibility with modern irrigation and fertigation systems [2]. Recent patent literature describes advanced liquid MU compositions that maintain stability while providing controlled release properties, offering researchers and practitioners expanded options for nitrogen management [6].
When designing experiments or application protocols, researchers should consider the key composition parameters that influence MU performance. The activity index (AI) is a critical quality parameter that reflects the solubility characteristics of MU fertilizers and provides indication of their release patterns [1]. Additionally, the molecular weight distribution of the MU polymers significantly impacts the nitrogen release rate, with products containing higher proportions of shorter-chain polymers (such as this compound and dimethylenetriurea) providing more rapid nitrogen availability, while longer-chain polymers (including trimethylenetetraurea and higher analogs) extend the release duration [1]. Professional-grade MU formulations typically specify the proportion of water-insoluble nitrogen (WIN), which averages 50% in premium products, along with the immediately available nitrogen fraction (approximately 15%) that supports early growth requirements [4].
The formulation compatibility of MU products with other agricultural inputs represents another important consideration. MU fertilizers can be effectively combined with other nutrients, including phosphorus, potassium, and micronutrients, to create balanced fertilization programs. Additionally, MU demonstrates compatibility with many soil amendments and agricultural chemicals, though compatibility testing is recommended when combining with unfamiliar compounds. The development of biochar-coated urea products represents an innovative approach that further enhances the controlled-release properties of nitrogen fertilizers, with research demonstrating that biochar-coated urea can reduce nitrogen loss by 43.5-45.5% while improving NUE compared to conventional urea [5]. These advanced formulations highlight the ongoing innovation in controlled-release nitrogen technologies.
Table 2: Methylene Urea Formulation Types and Application Considerations
| Formulation Type | Key Characteristics | Application Methods | Optimal Use Scenarios |
|---|---|---|---|
| Granular MU | 50% WIN, homogeneous granules, steady release | Broadcast, banding, incorporation | Field crops, turf management, perennial systems |
| Liquid MU | Solution stability, application flexibility | Fertigation, foliar, injection | High-value crops, precision agriculture |
| Biochar-Coated MU | Enhanced retention, reduced leaching | Banding, incorporation | Sandy soils, high-rainfall environments |
| Custom Blends | Tailored NPK ratios, micronutrient inclusion | Variable according to formulation | Specific crop requirements, corrective nutrition |
The methodological implementation of MU fertilizers in research settings requires standardized protocols to ensure reproducible results and valid comparisons across studies. For pot experiments investigating MU efficacy, researchers should employ standardized substrate systems that allow for controlled monitoring of nitrogen release and plant response. A recommended approach involves using plastic pots of appropriate dimensions (typically 20cm diameter × 14cm height) with layered drainage materials, followed by growth substrate and fertilizer incorporation in the upper layer [5]. The oilseed rape protocol described in the literature provides a validated model system, with a 65-day growth period that allows for comprehensive assessment of nitrogen release dynamics and plant utilization [5].
Application timing represents a critical factor in optimizing MU performance, with research demonstrating that split applications often enhance synchronization between nitrogen availability and crop demand. For annual cropping systems, researchers should consider pre-plant or planting applications of MU to establish baseline nitrogen availability, followed by supplemental applications at key growth stages aligned with peak nitrogen demand. The spoon-feeding analogy described in commercial literature emphasizes the importance of continuous, balanced nitrogen supply throughout the growth cycle, which represents a fundamental shift from the feast-or-famine pattern associated with conventional soluble fertilizers [4]. This approach maintains nitrogen within the optimal range for plant uptake while minimizing accumulation in the soil solution that predisposes to losses.
Dosage determination should be based on comprehensive assessment of crop nitrogen requirements, soil nitrogen supplying capacity, and yield objectives. Research protocols should include multiple application rates to establish dose-response relationships, with typical nitrogen application rates for research purposes ranging from 80% to 100% of standard recommended rates [5]. The experimental design should incorporate appropriate controls, including unfertilized treatments and conventional fertilizer comparisons, to enable accurate quantification of MU efficacy. For field-scale research, precision agriculture technologies including variable rate application, soil sensing, and yield monitoring provide valuable data for evaluating MU performance across spatial and temporal scales [7]. These technologies enable researchers to quantify NUE improvements and economic benefits under realistic production conditions.
Comprehensive characterization of nitrogen release patterns from MU fertilizers requires integrated methodological approaches that capture both chemical and biological transformation processes. The soil incubation method represents a fundamental technique for quantifying nitrogen mineralization rates under controlled conditions. Standardized protocols involve incorporating MU fertilizers into soil samples maintained at optimal moisture and temperature conditions, with periodic destructive sampling to monitor nitrogen transformation through extraction and analytical determination [1]. Research indicates that the specific molar ratio of urea to formaldehyde during MU synthesis significantly influences degradation kinetics, with optimal ratios typically falling between 1.2-1.5:1 for agronomically effective products [1].
Advanced analytical techniques enable precise quantification of MU components and degradation products in soil systems. High-performance liquid chromatography (HPLC) methods have been developed for simultaneous quantification of urea, this compound (MDU), dimethylenetriurea (DMTU), and trimethylenetetraurea (TMTU) in MU fertilizers and soil extracts [1]. These methods facilitate detailed characterization of polymer composition and degradation kinetics, providing insights into the relationship between molecular structure and release characteristics. Additionally, the use of urease inhibitors such as N-(n-butyl) thiophosphoric triamide (NBPT) in experimental systems allows researchers to distinguish between the direct release of urea from MU polymers and subsequent hydrolysis processes, refining the understanding of nitrogen transformation pathways [1].
Microbiological assessment techniques provide valuable insights into the biological components of MU degradation. Enzyme activity assays targeting specific methylene urea-hydrolyzing enzymes (MUases) enable quantification of the microbial capacity for MU degradation in different soil systems [1]. Molecular methods, including DNA sequencing and quantification of functional genes, allow researchers to characterize the microbial communities responsible for MU degradation and their response to repeated MU applications. These approaches have identified specific MU-degrading microorganisms, including Ochrobactrum anthropi and Agrobacterium tumefaciens, which play key roles in the initial depolymerization of MU compounds [1]. Understanding these biological components provides insights for optimizing MU formulations to align with soil biological characteristics.
Precise quantification of nitrogen use efficiency represents a critical component in evaluating MU fertilizer performance. The fundamental NUE equation provides a straightforward calculation: NUE = (Nitrogen uptake by crop / Total nitrogen applied) × 100 [8]. For example, if a crop absorbs 80 kg of nitrogen from a 120 kg application, the resulting NUE would be 66.7% [8]. This basic calculation can be adapted to various experimental contexts and provides a standardized metric for comparing fertilizer efficacy across treatments. Researchers should ensure consistent methodology for determining both nitrogen application rates and plant nitrogen uptake, typically through laboratory analysis of plant tissue nitrogen concentration combined with biomass measurements.
Supplementary efficiency indices provide additional insights into specific aspects of nitrogen utilization. The partial factor productivity (PFP) approach calculates the ratio of crop yield to the amount of nitrogen applied, providing a practical measure of economic efficiency [8]. The apparent nitrogen recovery (ANR) method offers a more precise assessment of fertilizer nitrogen uptake, though it requires specialized experimental designs with labeled nitrogen isotopes to distinguish fertilizer-derived nitrogen from other sources [8]. These complementary approaches collectively provide a comprehensive picture of MU performance, capturing both agronomic and physiological efficiency components.
Environmental monitoring protocols represent an essential aspect of complete NUE assessment, quantifying potential nitrogen losses that reduce efficiency. Ammonia volatilization can be measured using closed chamber absorption methods, in which acid traps capture volatilized ammonia for subsequent quantification by spectrophotometry [5]. Nitrate leaching assessment involves collecting and analyzing drainage water from lysimeter systems or pot experiments, with measurements of total nitrogen, ammonium nitrogen, and nitrate nitrogen concentrations [5]. These environmental flux measurements, when combined with plant uptake data, enable researchers to construct complete nitrogen mass balance calculations that identify the pathways of nitrogen loss and opportunities for improved management.
Figure 2: Experimental Workflow for Methylene Urea NUE Assessment
Advanced formulation technologies continue to expand the potential applications of methylene urea in sustainable agriculture. The development of biochar-coated urea products represents a significant innovation that combines the controlled-release properties of MU with the additional benefits of biochar, including enhanced nutrient retention, improved soil water holding capacity, and stimulation of beneficial microbial communities [5]. Research demonstrates that biochar-coated urea can reduce nitrogen loss by 43.5-45.5% while decreasing ammonia volatilization by 3.7-21.7% and leaching losses by 49.8-52.1% compared to conventional urea [5]. These enhanced efficiency products demonstrate the potential for synergistic combinations of material science and nutrient management to address nitrogen inefficiency.
Environmental remediation applications of MU technology represent another emerging research direction. Studies have investigated the combination of MU synthesis with contaminant removal processes for treating agricultural waste streams, demonstrating that methylene urea can be synthesized from urine while simultaneously removing pharmaceutical contaminants through advanced oxidation processes [9]. This innovative approach enables nutrient recovery from waste streams while eliminating potential contaminants, creating safe recycled fertilizers while addressing environmental pollution concerns. Such applications highlight the potential for MU technology to contribute to circular nutrient economies that reduce reliance on synthetic nitrogen production while managing waste streams.
The integration of precision agriculture technologies with MU fertilization represents a promising direction for optimizing nitrogen management. Advanced sensing technologies, including chlorophyll meters and normalized difference vegetation index (NDVI) sensors, enable real-time assessment of crop nitrogen status, providing data for responsive fertilizer management [7]. When combined with the predictable release characteristics of MU fertilizers, these technologies facilitate highly precise nitrogen management that can be dynamically adjusted according to seasonal conditions and crop requirements. Research indicates that precision management approaches can improve NUE by enabling site-specific applications that account for spatial variability in soil nitrogen supplying capacity and crop demand [7].
Critical research needs for advancing MU technology include improved understanding of the interactions between MU formulations and soil biological communities. While specific MU-degrading microorganisms have been identified, including Ochrobactrum anthropi and Ralstonia paucula, the broader microbial ecology of MU degradation remains incompletely characterized [1]. Research investigating the response of soil microbial communities to repeated MU applications, and the potential for management practices to enhance MU degradation capacity, would provide valuable insights for optimizing MU performance across diverse agricultural systems. Additionally, studies exploring the relationships between MU polymer composition, soil biological characteristics, and nitrogen release kinetics would support the development of region-specific MU formulations.
The long-term fate of MU constituents in agricultural systems represents another important research direction. While the nitrogen component of MU fertilizers has been extensively studied, the fate and potential accumulation of the formaldehyde component deserves additional attention. Research tracking the complete mineralization of both nitrogen and carbon components of MU polymers would provide comprehensive understanding of environmental safety and potential impacts. Studies investigating the potential for MU applications to influence soil organic matter dynamics and long-term soil fertility would strengthen the case for MU as a component of sustainable soil management strategies.
Application optimization research remains necessary to fully realize the potential of MU technology across diverse cropping systems. While MU has demonstrated efficacy in numerous crops, including turfgrass, cereals, and oilseed rape, optimal application timing, placement, and dosage strategies require further refinement for specific crop varieties and growing environments [4] [5]. Research integrating MU fertilization with other management practices, including irrigation scheduling, cover cropping, and conservation tillage, would provide practical guidance for farmers seeking to implement MU technology within holistic farming systems. Additionally, economic analyses comparing the cost-effectiveness of MU fertilizers with conventional options across different production contexts would support adoption decisions and policy development.
Methylene urea fertilizers represent a scientifically established and commercially viable technology for enhancing nitrogen use efficiency in agricultural systems. Through their controlled release mechanisms, which combine immediate nitrogen availability with extended supplementation through microbial degradation, MU formulations address the fundamental challenge of temporal synchrony between nitrogen availability and crop demand. The documented ability of MU fertilizers to increase NUE by approximately 20% while reducing environmental losses positions this technology as a key component of sustainable nitrogen management strategies. As research continues to refine MU formulations and application protocols, and as precision agriculture technologies enable more targeted implementation, MU-based fertilizers are poised to make increasingly significant contributions to agricultural productivity and environmental protection.
Methylene urea (MU) is a slow-release nitrogen fertilizer formed through the chemical reaction of urea with formaldehyde, creating compounds with varying chain lengths that release nitrogen gradually through microbial degradation in soil. This controlled-release mechanism significantly enhances nitrogen use efficiency (NUE) by reducing losses through leaching and volatilization compared to conventional urea fertilizers. The unique properties of methylene urea make it particularly valuable in agricultural systems where precision nutrient management is required, especially for high-value crops, turf management, and situations where seasonal nutrient demands must be precisely matched with nutrient availability.
The chemical composition of methylene urea fertilizers includes different polymerization degrees, with shorter chains (like dimethylenetriurea and trimethylenetetraurea) providing more readily available nitrogen, while longer chains offer extended release patterns [1]. Commercial methylene urea products typically contain approximately 50% of the total nitrogen as water insoluble nitrogen (WIN), which becomes available to plants through microbial activity in the soil, with about 15% of the total nitrogen being immediately available through water solubility [2]. This combination of immediate and gradual nitrogen availability provides both starter nutrition for crops and sustained feeding throughout critical growth stages, making methylene urea particularly effective for crops with extended growing seasons or multiple harvest periods.
Methylene urea fertilizers require specific application considerations to maximize their effectiveness and environmental benefits. The release characteristics of these fertilizers are influenced by soil temperature, moisture, and microbial activity, which must be considered during application planning. Proper depth placement and soil incorporation are critical for optimizing nitrogen availability while minimizing losses. The tables below summarize essential application parameters and mixing compatibility for methylene urea fertilizers.
Table 1: Methylene Urea Application Parameters Based on Soil and Environmental Conditions
| Parameter | Optimal Range | Effect on Nutrient Release | Application Adjustment |
|---|---|---|---|
| Soil Temperature | 15-30°C | Slower release below 15°C; faster above 30°C | Time applications to coincide with temperature ranges optimal for target crop uptake |
| Soil Moisture | Field capacity | Microbial activity and nutrient release require adequate moisture | Irrigate after application if rainfall insufficient; avoid waterlogged conditions |
| Soil pH | 6.0-7.5 | Optimal microbial activity in neutral range | Adjust limestone applications based on soil test results |
| Application Timing | 2-4 weeks before peak demand | Allows time for microbial mineralization | Align with crop growth stages and seasonal rainfall patterns |
| Soil Texture | All types | Faster release in sandy soils; slower in clay | Adjust application rates and timing based on soil water holding capacity |
Table 2: Methylene Urea Mixing Compatibility with Other Fertilizer Components
| Fertilizer Component | Compatibility | Mixing Considerations | Storage Stability |
|---|---|---|---|
| Potassium Sulfate | Compatible | Can be blended uniformly without chemical reactions | Stable for extended storage periods |
| Diammonium Phosphate | Limited compatibility | Can be mixed but loses effectiveness after 2-3 days | Use immediately after mixing; do not store |
| Calcium Cyanamide | Compatible | Stable mixtures with uniform nutrient distribution | Suitable for long-term storage |
| Ammonium Sulfate | Limited compatibility | Chemical reactions occur over time reducing availability | Use within 2-3 days of mixing |
| Superphosphate | Incompatible | Unwanted chemical reactions that reduce efficacy | Do not mix under any circumstances |
| Potassium Chloride | Compatible | Physical mixtures maintain stability | Suitable for commercial fertilizer blends |
The homogeneous distribution of methylene urea in fertilizer mixtures is essential for consistent field performance. For small-scale applications (up to 100 kg), use a rotary drum mixer or cement mixer operated at 20-30 rpm for 5-10 minutes to ensure uniform blending without particle segregation. For larger batches, vertical screw mixers provide efficient integration of methylene urea with compatible fertilizer components. The mixing sequence should follow a specific order: first combine dry components of similar particle size, then add liquid additives if applicable, and finally incorporate the methylene urea to prevent coating of other ingredients and ensure uniform distribution.
When creating custom fertilizer blends, consider the particle size distribution of all components to minimize demixing during handling and application. The optimal particle size range for methylene urea in mixed fertilizers is 2-4 mm, which matches most granular fertilizer materials and reduces separation during application. For mixtures with components of varying densities, incorporate conditioning agents such as mineral oils (at 0.1-0.3% by weight) to reduce dust and minimize particle separation. Always conduct a compatibility test when creating new mixtures by storing a small sample in a sealed container at ambient temperature for 7-14 days, monitoring for caking, discoloration, or gas formation, which indicates undesirable chemical reactions.
Effective soil incorporation of methylene urea is critical for maximizing nitrogen availability and minimizing losses. The primary objective of incorporation is to place the fertilizer in the root zone where both soil moisture and microbial activity can facilitate the gradual release of nitrogen while reducing ammonia volatilization. Research demonstrates that proper incorporation can improve nitrogen use efficiency by 40-60% compared to surface applications [3]. The selection of incorporation method depends on soil type, crop system, and available equipment.
For broadcast applications, immediate incorporation within 4-8 hours after spreading is essential to prevent nitrogen loss through volatilization. Use a harrow, disc, or rotary hoe to incorporate the fertilizer to a depth of 2-4 inches (5-10 cm) in medium-textured soils. In heavier clay soils, increase incorporation depth to 4-6 inches (10-15 cm) to ensure adequate placement below the surface layer where drying occurs. For conservation tillage systems with high residue levels, use disc-type incorporators that effectively cut through residue and place the fertilizer beneath the soil surface while maintaining adequate residue cover for erosion control. Post-incorporation, light irrigation (0.25-0.5 inches) or rainfall within 48 hours further enhances incorporation by moving the fertilizer into the soil profile and initiating the microbial activity necessary for nitrogen release.
Placement depth significantly influences the nitrogen release pattern from methylene urea fertilizers due to variations in soil temperature, moisture, and microbial activity at different soil depths. The optimal placement depth varies according to crop root architecture, soil characteristics, and environmental conditions. Deeper placement (4-8 inches) provides more stable release conditions with less fluctuation in soil moisture and temperature, while shallower placement (2-4 inches) may result in faster nitrogen release, particularly in warmer surface soils.
Table 3: Depth Placement Guidelines for Methylene Urea Based on Crop Type
| Crop Category | Recommended Depth | Placement Method | Timing Relative to Planting |
|---|---|---|---|
| Cereal Grains | 2-4 inches (5-10 cm) | Deep banding or seed-row placement | At planting or 2-3 weeks pre-plant |
| Processing Tomatoes | 4-6 inches (10-15 cm) | Side-dressing or deep banding | 3-4 weeks after transplanting |
| Corn | 3-5 inches (8-13 cm) | Side-dressing 2 inches from seed row | At planting (indirect placement) |
| Turfgrass | 0.5-1 inch (1-3 cm) | Topdressing with incorporation | Early growing season |
| Potatoes | 4-6 inches (10-15 cm) | In-row banding | At planting or pre-plant incorporation |
| Forestry Seedlings | 6-8 inches (15-20 cm) | Deep point placement | At planting |
For row crops such as corn and tomatoes, side-dressing applications placed 2-3 inches from the plant row and 4-6 inches deep after establishment have been shown to provide optimal nitrogen availability during critical growth stages [4]. In direct-seeded crops, place methylene urea bands 2-3 inches to the side and 1-2 inches below the seed depth to prevent direct contact that could cause toxicity while ensuring nutrient accessibility as roots develop. For perennial systems including turfgrass and orchards, multiple shallow applications (0.5-2 inches) provide more consistent nitrogen availability than single deep placements, aligning with the predominantly shallow root systems of these crops.
Corn production presents specific challenges for methylene urea application due to the crop's sensitivity to direct fertilizer contact. Research indicates that direct exposure to urea compounds can be toxic to corn seeds, significantly reducing plant establishment and yield [5]. For optimal results, apply methylene urea indirectly by placing fertilizer at least 2 inches (5 cm) away from corn seeds in a separate band. This approach maintains the benefits of slow-release nitrogen while avoiding germination damage. For processing tomatoes, studies have demonstrated that methylene urea applications provide comparable yields to conventional fertilizers while significantly reducing nitrogen leaching [4]. Apply methylene urea to tomatoes 3-4 weeks after transplanting, incorporating to a depth of 4-6 inches to align nitrogen release with fruit development phases.
Cereal grains including wheat, barley, and oats respond well to methylene urea applications when properly incorporated. Apply methylene urea to cereal grains during cool conditions (below 60°F/15.6°C) to minimize ammonia volatilization and extend nitrogen availability through critical growth stages [5]. For small grains, broadcast applications followed by immediate incorporation provide uniform distribution, while banding placements between rows effectively targets nutrient placement in root zones. Potato cultivation requires careful nitrogen management to balance tuber development with quality parameters. Apply methylene urea to potato fields as a pre-plant treatment incorporated to 4-6 inches depth, or use formulations with 30% nitrogen or less for side-dressing applications once plants are established [5].
Turfgrass management for golf courses, sports fields, and high-value lawns represents a major application for methylene urea fertilizers due to their ability to provide consistent, uniform growth without flush release patterns. Research indicates that methylene urea formulations are particularly valuable in turf management because they are the only drip-irrigation compatible compound fertilizer available for professional turf applications [3]. Apply methylene urea to turf at rates of 0.5-1.0 lb nitrogen/1000 ft², with immediate irrigation to move granules into the turf canopy and initiate nitrogen release. For horticultural crops including ornamentals and nursery stock, methylene urea provides extended nutrition that reduces application frequency while maintaining aesthetic quality. Incorporate methylene urea into container media at planting or apply as a topdress with subsequent irrigation to move nutrients into the root zone.
Forestry and reforestation projects benefit from methylene urea applications, particularly in nutrient-poor soils where slow-release properties support seedling establishment. Studies show that the controlled nutrient release helps young trees develop roots and grow steadily, especially in challenging soil conditions [6]. Apply methylene urea to forestry plantings using deep point placement (6-8 inches) near the root zone at planting to provide extended nitrogen availability through the establishment phase without the need for frequent reapplications that disturb developing root systems.
Soil microbial populations play a crucial role in the nitrogen release pattern from methylene urea fertilizers, as specific bacteria including Ochrobactrum anthropi and Agrobacterium tumefaciens produce enzymes that hydrolyze methylene urea into plant-available nitrogen forms [7]. Research demonstrates that methylene urea application can increase microbial diversity in the rhizosphere over time, with significant enhancements observed in Shannon index values after 42 days of treatment [7]. This relationship underscores the importance of maintaining optimal soil conditions for microbial activity, including adequate soil moisture, aeration, and organic matter to support the degradation process of methylene urea compounds.
Temperature significantly influences the mineralization rate of methylene urea in soil, with higher temperatures (up to 30°C) accelerating nitrogen release while cooler conditions (below 15°C) slow the process [4]. This temperature dependency allows for strategic application timing based on seasonal patterns and crop nutrient demands. In regions with distinct seasons, apply methylene urea 2-4 weeks before anticipated peak nitrogen demand to allow for microbial adaptation and initiation of the degradation process. For irrigation management, maintain soil moisture at field capacity for optimal nitrogen release, as dry conditions dramatically slow microbial activity while waterlogged soils can promote denitrification losses once nitrogen is mineralized.
The controlled-release properties of methylene urea provide significant environmental benefits compared to conventional urea fertilizers, particularly in reducing nitrogen losses to groundwater and atmosphere. Studies indicate that methylene urea fertilizers can improve nitrogen use efficiency by 40-60% compared to conventional urea, dramatically decreasing leaching potential and associated water contamination [3]. This enhanced efficiency makes methylene urea particularly valuable in environmentally sensitive areas, including zones with vulnerable aquifers, riparian buffers, and regions with high precipitation where conventional nitrogen sources pose significant pollution risks.
The slow-release characteristics of methylene urea also contribute to reduced greenhouse gas emissions, particularly nitrous oxide (N₂O), a potent greenhouse gas with approximately 300 times the global warming potential of carbon dioxide. By providing nitrogen in forms that require microbial mineralization, methylene urea avoids the rapid nitrification-denitrification cycles that produce significant N₂O emissions from conventional fertilizers. Additionally, the reduced application frequency made possible by extended nutrient release decreases fuel consumption and associated emissions from farm equipment operations, contributing to the overall sustainability of agricultural production systems utilizing methylene urea fertilizers.
Field assessments of methylene urea efficacy require carefully designed protocols to quantify nitrogen release patterns, crop uptake efficiency, and environmental impacts. Establish randomized complete block designs with a minimum of four replications per treatment to account for field variability. Key treatment comparisons should include methylene urea applied at different rates (e.g., 50%, 75%, 100%, and 125% of recommended nitrogen rate), conventional urea fertilizer at 100% nitrogen rate, and an unfertilized control. For depth placement studies, compare incorporation at 2, 4, and 6 inch depths using appropriate equipment such as banding applicators or modified seed drills capable of precise placement.
Soil sampling should be conducted at 15-day intervals throughout the growing season to monitor nitrogen availability dynamics. Collect soil cores from 0-6, 6-12, and 12-24 inch depths using a standard soil probe, with separate samples for ammonium and nitrate analysis. For crop performance metrics, record plant height, leaf chlorophyll content (using SPAD meters), above-ground biomass (at key growth stages), and final yield with quality parameters specific to the crop (e.g., protein content for grains, brix for tomatoes). To quantify nitrogen use efficiency, apply 15N-labeled methylene urea to microplots within main treatment areas to enable precise tracking of fertilizer nitrogen uptake by plants and retention in soil [4].
Soil and plant analysis provides critical data for understanding methylene urea behavior in different soil environments. For soil microbial community assessment, employ molecular techniques including polymerase chain reaction-denaturing gradient gel electrophoresis (PCR-DGGE) to evaluate changes in bacterial population structure in response to methylene urea applications [7]. Plate counting methods using specific media can quantify populations of known methylene urea-degrading bacteria such as Ochrobactrum anthropi. For nitrogen availability monitoring, extract soil inorganic nitrogen using 2M KCl solution (1:5 soil:solution ratio) with subsequent analysis for ammonium and nitrate concentrations using flow injection analysis or colorimetric methods.
Plant tissue analysis should include total nitrogen determination using dry combustion analysis, with additional nutrient profiling to identify any interactions between nitrogen release from methylene urea and uptake of other nutrients. For degradation kinetics studies, incubate soil with methylene urea under controlled temperature and moisture conditions, periodically extracting and analyzing for intermediate compounds including dimethylenetriurea and trimethylenetetraurea to characterize the degradation pathway. These laboratory studies complement field evaluations by providing mechanistic understanding of methylene urea behavior in different soil environments, supporting the development of optimized application protocols for specific soil-crop systems.
Methylene urea fertilizers represent a technologically advanced approach to nitrogen management that aligns with the principles of sustainable agriculture. Their controlled-release properties significantly improve nitrogen use efficiency while reducing environmental impacts compared to conventional urea fertilizers. The application protocols outlined in this document provide researchers and agricultural professionals with evidence-based guidelines for maximizing the benefits of methylene urea across diverse cropping systems. Proper depth placement and soil incorporation emerge as critical factors influencing fertilizer effectiveness, with optimal placement varying according to crop root architecture, soil characteristics, and environmental conditions.
The future development of methylene urea fertilizers will likely focus on enhanced formulation technologies, including customized chain-length distributions for specific crop nutrient demand patterns and hybrid products that combine synthetic methylene urea with bio-based components to further improve environmental profiles. Additionally, the integration of methylene urea fertilizers with digital agriculture technologies including soil sensors and predictive analytics presents promising opportunities for further optimizing application timing and placement. As agricultural systems worldwide face increasing pressure to improve productivity while minimizing environmental impacts, methylene urea fertilizers offer a viable pathway toward more sustainable nutrient management practices.
The following diagram illustrates the decision-making process for selecting appropriate methylene urea application methods based on soil conditions, crop type, and equipment availability:
Diagram 1: Methylene Urea Application Decision Workflow
The following diagram illustrates the biochemical pathway of methylene urea degradation in soil, showing the transformation from polymerized compounds to plant-available nitrogen forms through microbial activity:
Diagram 2: Methylene Urea Degradation Pathway in Soil
Methylene ureas (MU) are condensation products of urea and formaldehyde, widely used as slow-release nitrogen fertilizers [1] [2]. They consist of molecules with varying chain lengths (e.g., methylenediurea, dimethylene-triurea, trimethylenetetraurea) [1]. The water-soluble fractions of these polymers are critical for analysis, as they represent the immediately available nitrogen and the initial products that will be gradually broken down by soil microbes to release plant-available nitrogen over time [2].
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry [3]. It is particularly suited for analyzing polar, thermally labile, and non-volatile compounds like methylene urea fragments, which are difficult to analyze by GC-MS without derivatization [4].
Here is a detailed methodology for analyzing water-soluble methylene urea fragments. This protocol synthesizes information from general LC-MS principles and methods for analyzing urea and related compounds.
The goal is to extract the water-soluble fraction and prepare a clean sample for LC-MS injection.
Effective chromatographic separation is key to resolving the different methylene urea oligomers.
Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like methylene ureas.
The following diagram outlines the core experimental workflow from sample to data analysis:
The tables below summarize critical parameters for the LC-MS analysis of methylene urea fragments.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommendation | Notes |
|---|---|---|
| Column Type | HILIC (e.g., amide, silica) or Polar-embedded C18 | HILIC is preferred for superior retention of polar fragments. |
| Mobile Phase | (A) Ammonium formate/acetate in water; (B) Acetonitrile | Use volatile additives compatible with MS. |
| Gradient | Starting with high %B (e.g., 90%), decreasing to lower %B (e.g., 50%) | Elutes polar compounds based on increasing hydrophilicity. |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temp. | 30 - 40 °C | |
| Injection Vol. | 1 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommendation | Notes |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI) | |
| Ionization Polarity | Positive (+ve) | |
| Scan Mode | Full Scan (MS1) and Tandem MS (MS/MS) | MS1 for discovery, MS/MS for confirmation. |
| Source Temp. | 200 - 300 °C | |
| Sheath/Aux Gas | 40-50 / 10-15 (arb units) | |
| Spray Voltage | 3.0 - 4.0 kV |
This guide provides a foundation for developing and optimizing an LC-MS method for analyzing water-soluble methylene urea fragments. The core of the approach involves robust sample preparation, effective chromatographic separation of polar compounds via HILIC, and specific detection using tandem mass spectrometry.
Q1: What are the primary mechanisms that control the release and solubility of methylene urea? The solubility and release of nitrogen from methylene urea are primarily controlled by two mechanisms: initial water solubility and subsequent microbial degradation [1]. A small portion of the nitrogen is immediately soluble in water, while the majority is in a water-insoluble form that soil microbes slowly break down into plant-available nitrogen (ammonium and then nitrate) over time [1] [2]. The speed of this release is dependent on the length of the polymer chains (the degree of polymerization) [1].
Q2: How can I reduce the solubility of methylene urea to achieve a slow-release effect? The solubility is inherently controlled by its chemical structure. To achieve a slow-release profile, the focus is on synthesizing methylene urea with a higher proportion of longer polymer chains (higher molecular weight polymers), which have lower solubility and are broken down more slowly by microorganisms [2]. The Activity Index (AI) is a critical parameter used to characterize and predict the slow-release behavior of methylene urea fertilizers, as it reflects the product's solubility [2].
Q3: What analytical methods are used to characterize methylene urea and its components? Standard quantitative analysis of the components within methylene urea mixtures (like urea, methylenediurea (MDU), dimethylenetriurea (DMTU), and trimethylenetetraurea (TMTU)) can be performed using High-Performance Liquid Chromatography (HPLC) [2]. Furthermore, the Activity Index (AI) is a common method to assess the characteristics of methylene urea fertilizers, as defined by standards such as AOAC 945.01 and 955.05 [2]. Research into biological methods that simulate microbial activity is also being explored to better predict performance [2].
| Issue & Potential Symptom | Root Cause | Investigation & Validation Method | Proposed Solution / Mitigation |
|---|
| Rapid Nitrogen Release Solubility is higher than expected, leading to a fast, rather than slow, release profile. | Low degree of polymerization; product has a high proportion of short-chain polymers and unreacted urea [2]. | Perform HPLC analysis to quantify the distribution of urea, MDU, DMTU, and TMTU. A high urea content confirms the issue [2]. | Optimize synthesis conditions: increase formaldehyde-to-urea molar ratio and carefully control condensation conditions (temperature, pH, time) to promote longer chain formation [2]. | | Inconsistent Solubility & Release Between Batches Variable performance in experimental models. | Inconsistent reaction conditions during synthesis, leading to batch-to-batch variation in polymer chain length distribution. | Characterize different batches using the Activity Index (AI) test and compare HPLC profiles [2]. | Standardize and strictly control all synthesis parameters (reactant molar ratios, temperature, pH, reaction duration) [3] [2]. | | Difficulty in Tracking & Analyzing Release Challenges in distinguishing parent compounds from degradation products. | Standard chemical analysis (like AI) may not fully capture the complex microbial degradation process [2]. | Use activated sludge experiments to study biodegradation. Employ a urease inhibitor (NBPT) in the assay to isolate the primary degradation of methylene urea from the subsequent rapid hydrolysis of the urea byproduct [2]. | Adopt a two-pronged analytical approach: use HPLC for chemical composition and develop a biological assay with activated sludge and NBPT to better simulate and predict in-situ performance [2]. |
This protocol is adapted from a study on the biodegradation of methylene urea by activated sludge, which provides a method to study the release of nitrogen [2].
1. Objective To establish a research method to study the mechanism of methylene urea biodegradation and nitrogen release by using activated sludge as a microbial carrier and inhibiting urea hydrolysis to track the process.
2. Materials
3. Methodology
4. Data Interpretation Under the inhibition of NBPT, the detection of urea in the solution directly demonstrates that it is a product of the microbial degradation of the methylene urea chain. This helps validate the degradation pathway where methylene urea is broken down into urea and ammonium by specific microbial enzymes [2].
The diagram below outlines the core experimental workflow for analyzing methylene urea solubility and release.
This diagram summarizes the key factors that influence methylene urea solubility and the strategies to modify it, based on the available literature.
The information provided here is primarily derived from research in agrochemicals and polymer science concerning methylene urea as a slow-release fertilizer [1] [2] [4]. While the fundamental chemistry and analysis techniques (like HPLC) are broadly applicable, direct evidence for specific pharmaceutical solubility issues was not found in the search results.
Before troubleshooting, it is essential to understand the basic properties of your target enzyme, as outlined in the table below.
| Property | Description |
|---|---|
| Systematic Name | This compound aminohydrolase [1] [2] |
| EC Number | EC 3.5.3.21 [1] [2] |
| Source Organism | Ochrobactrum anthropi (formerly Brucella anthropi) [3] [4] |
| Reaction Catalyzed | Hydrolyzes this compound (MDU) and higher polymers (e.g., dimethylenetriurea) to N-(hydroxymethyl)urea, ammonia, and CO₂ [3] [1] [2] |
| Cellular Location | Periplasmic (in native host) [3] |
| Induction Conditions | Synthesis is specifically induced when the bacterium uses methyleneureas as a nitrogen source [3] |
The original purification protocol for methylenediurease from Ochrobactrum anthropi was published in 1997. The workflow below outlines the key steps based on the cited research and general enzyme purification principles [3] [5] [6].
This workflow is a template. The exact methods, especially the chromatography steps, will depend on the enzyme's properties and the expression system you are using.
Here are answers to some common problems you might encounter during the purification process.
Q1: My final yield after purification is very low. What could be the cause? Low yield can occur at multiple stages. Focus on these key areas:
Q2: My enzyme is unstable and loses activity quickly during purification. How can I improve stability? Maintaining enzyme activity is crucial for an accurate yield calculation.
Q3: How can I remove stubborn contaminants that co-purify with my enzyme?
Enzyme Activity Assay for Methylenediurease The activity of methylenediurease is linked to the production of ammonia. You can adapt this general assay to track your enzyme during purification.
I hope this structured guide provides a solid foundation for your technical support center.
Please be aware that the most detailed scientific literature on this specific enzyme is from the 1990s [3]. To develop the most current troubleshooting guides, you may need to:
| Question | Answer |
|---|---|
| What is specific activity? | Specific activity is a key purity metric, calculated as the ratio of the target protein's activity to the total protein amount in the sample. A higher value indicates a purer protein preparation. [1] |
| Why is specific activity critical in purification? | It tracks purification effectiveness. As non-target proteins are removed, the specific activity increases. It reaches a constant maximum when the target protein is pure. [1] |
| What is a typical purification goal? | A high fold purification. One protocol for catalase achieved a 31.8-fold increase in specific activity, while another for RNase achieved an 8-fold increase. [2] [3] |
| Is MUase an intracellular or extracellular enzyme? | Research indicates that the MU-hydrolyzing enzyme (MUase) from Agrobacterium tumefaciens is an intracellular enzyme. [4] |
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem | Possible Causes | Solutions & Optimization Tips |
|---|
| Low Yield & Activity | Enzyme denaturation during extraction or purification. [5] | Stabilize conditions: Use pH-buffered solutions (e.g., 0.1 M sodium phosphate, pH 7.8). [2] Work quickly at low temperatures (0-4°C). [6] Add protease inhibitors (e.g., PMSF) to homogenization buffer. [6] | | Insufficient Purity | Inefficient separation from contaminating proteins. [1] | Employ orthogonal methods: Combine techniques like ion-exchange and gel-filtration chromatography. [3] [5] Optimize salt fractionation: Use salts like sodium sulfate to precipitate target proteins. [2] | | Low Specific Activity | Total protein concentration is too high relative to active enzyme. [1] | Induce enzyme production: Use a specific substrate (e.g., MU) as the sole nitrogen source during culture. [4] Dialyze samples: Remove small molecules and salts that contribute to total protein measurement. [2] |
This workflow, inspired by a catalase purification method, can be adapted for MUase. [2] The process and key checkpoints are summarized in the diagram below:
Step-by-Step Details:
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
|---|---|---|---|---|---|
| Crude Extract | (Measured) | (Measured) | (Calculated) | 100% | 1 |
| After Salt Fractionation | (Measured) | (Measured) | (Calculated) | (Calculated) | (Calculated) |
| After Gel Filtration | (Measured) | (Measured) | (Calculated) | (Calculated) | (Calculated) |
The table below summarizes the primary factors you can control during synthesis and how they influence the resin's properties.
| Factor | Effect on Polymerization & Resin Properties | Practical Consideration |
|---|---|---|
| Formaldehyde/Urea (F/U) Molar Ratio [1] [2] | A higher F/U ratio provides more formaldehyde for cross-linking, leading to a higher DP and a more cross-linked, rigid network. Lower ratios decrease formaldehyde emission but reduce cross-linking and hydrolytic stability. [3] [1] | Modern resins use very low F/U molar ratios (e.g., 1.02 to 1.10) to minimize formaldehyde emission, often requiring additives (e.g., melamine) to compensate for lost properties. [1] |
| Reaction Temperature [2] | Higher temperatures accelerate the reaction rate and can promote the formation of a more highly cross-linked network. | One study optimized the reaction at 43.5°C for a slow-release fertilizer application, balancing the formation of different nitrogen fractions. [2] |
| Reaction Time [2] | A longer reaction time allows the polymerization to proceed further, increasing the molecular weight and DP. | The reaction can be monitored by tracking viscosity or free formaldehyde content. An optimal time (e.g., 1.64 hours) must be determined to achieve the target DP without causing premature gelation. [2] |
| pH of Reaction Medium [1] [4] | The synthesis is typically a two-step process: methylolation under alkaline conditions (pH ~8-9), followed by condensation under acidic conditions. [1] [4] The acid condensation step is critical for chain growth. | The specific catalyst (e.g., HCl, NaOH/NH₄OH) used during the acid condensation step can influence the final resin's properties, such as gel time and free formaldehyde content. [3] |
Here is a detailed methodology for synthesizing a UF resin, which you can adapt by varying the parameters in the table above to control the DP.
Goal: To synthesize a UF resin with a target F/U molar ratio and characterize its properties. Principle: The process involves an initial alkaline step to form methylol ureas, followed by an acid-catalyzed condensation step to build polymer chains, and finally stabilization. [1]
Procedure:
Initial Methylolation (Alkaline Stage):
Condensation (Acid Stage):
Second Urea Addition & Stabilization:
Q1: My resin has unacceptably high free formaldehyde content. How can I reduce this?
Q2: My resin cures too slowly during application. What can I adjust?
Q3: The resin gels prematurely during synthesis. How can I prevent this?
The diagram below maps out the logical process and relationships for controlling the polymerization degree.
The slow-release property of methylene urea stems from its reliance on soil microbes to enzymatically break down its polymer chains into urea, which is then hydrolyzed to ammonium [1]. Incomplete hydrolysis typically occurs when conditions for these microbial and enzymatic processes are suboptimal.
The table below summarizes the primary factors to investigate and their proposed solutions:
| Problem Area | Specific Factor | Potential Cause | Troubleshooting Action |
|---|---|---|---|
| Microbial Population | Low Ureolytic Population | Soil/solution lacks specific MU-degrading microbes [2]. | Inoculate with known MU-degrading strains (e.g., Rhizobium radiobacter) [2]. |
| Environmental Conditions | Suboptimal Temperature | Microbial activity and enzyme kinetics are too low [3]. | Increase incubation temperature to a suitable range (e.g., 25-30°C). |
| Suboptimal pH | Urease activity is inhibited; pH affects ammonia/ammonium equilibrium [3] [4]. | Adjust pH to near-neutral (e.g., 6.5-8.0) for optimal urease activity [4]. | |
| Enzyme Activity | Low Urease Availability | Low microbial biomass or conditions that inhibit enzyme production [4]. | Amend with organic matter or biochar to stimulate microbial activity [4]. |
| Substrate Nature | MU Chain Length | Longer formaldehyde-urea polymer chains degrade more slowly [1]. | Characterize the MU polymer chain length distribution of your source material [1]. |
To systematically diagnose the issue, you can follow these experimental protocols focused on assessing urease activity and microbial functional potential.
This workflow helps determine if the issue is related to the enzymatic hydrolysis process itself.
This workflow is used to determine if the microbial population capable of performing the hydrolysis is present and abundant.
Q1: Why does methylene urea hydrolyze slower than regular urea? Regular urea is hydrolyzed primarily by the ubiquitous enzyme urease. Methylene urea, a condensation polymer of urea and formaldehyde, first requires specialized soil microbes to enzymatically cleave the methylene bridges between urea units before urease can act on the resulting urea. This initial step is slower and depends on a specific microbial population [1] [2].
Q2: Can the source of my methylene urea affect its hydrolysis rate? Yes. The chain length of the methylene urea polymers is a primary factor in its release profile. Formulations with longer polymer chains are designed to release nitrogen over an extended period and will hydrolyze more slowly than those with a higher proportion of shorter chains [1].
Q3: How can I confirm that a lack of specific microbes is the problem? Beyond genetic analysis, a soil enrichment experiment can provide direct evidence. Inoculate your test system with a small amount of soil or a microbial culture known to effectively degrade MU (e.g., from a site where hydrolysis is complete). If hydrolysis proceeds in the inoculated batch but not in the sterile control, it confirms a biological limitation [2].
Stability refers to a drug substance's ability to retain its physical, chemical, therapeutic, and microbiological attributes throughout its shelf life [1]. The core principle for enhancing stability is controlling environmental factors, with temperature being the single most critical factor in preventing degradation during storage [2] [1].
The following table summarizes standard stability storage conditions as per ICH guidelines [1] [3].
| Study Type | Standard Storage Conditions | Minimum Data Period at Submission | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf life under proposed storage conditions [3]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To bridge data when "significant change" occurs at accelerated conditions [3]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate short-term degradation and identify potential instability issues [1]. |
For solid substances like methylenediurea, key factors to consider are [1]:
Q1: What is the most critical factor to control for enhancing the storage stability of a substance like this compound?
Q2: What should I do if my sample shows "significant change" during a stability study?
Q3: How do I design a stability study for a new drug substance?
Issue: Observed clumping or physical change in a solid substance.
Issue: Formation of unknown degradation products over time.
While specific protocols for this compound were not found, here are the general methodologies for key stability experiments based on regulatory guidelines.
Forced Degradation (Stress Testing) Protocol:
Long-Term Stability Study Protocol:
The search results lack specific stability data (e.g., degradation products, exact temperature sensitivity) for this compound. To build a complete stability profile, I suggest you:
The table below summarizes parameters you can monitor and adjust to optimize microbial processes in soil, based on general principles from the search results.
| Factor to Monitor | Description & Optimization Goal | Relevant Context from Search Results |
|---|---|---|
| Microbial Community Structure | Assess bacterial and fungal diversity and abundance. Goal is to maintain a diverse and balanced community. | High fungal diversity is often linked to stable soil carbon pools, while bacterial activity is crucial for nitrogen cycling [1]. |
| Soil Carbon-Nitrogen (C/N) Ratio | Measure the ratio of Soil Organic Carbon (SOC) to Total Nitrogen (TN). A balanced ratio is critical for microbial metabolism. | The C/N ratio is a key predictor of microbial community structure and function. Nitrogen dynamics often dominate its effects [1]. |
| Nutrient Availability | Monitor levels of Total Nitrogen (TN), Dissolved Organic Carbon (DOC), and inorganic nitrogen (e.g., NH₄⁺, NO₃⁻). | Changes in TN and DOC directly influence microbial diversity. Moderate forest thinning, for instance, can enhance these pools [1]. |
| Electrode Material (for SMFCs) | In Soil Microbial Fuel Cells (SMFCs), electrode material is a major factor in harvesting bio-electricity. | Electrodes with pseudocapacitive properties (e.g., stainless-steel/carbon composite) significantly outperform common carbon felt [2]. |
This protocol, inspired by contemporary research methods, provides a framework you can adapt for creating standard operating procedures [1].
Experimental Design & Soil Sampling:
Soil Physicochemical Analysis:
Microbial Community Analysis:
Statistical Integration:
While not exhaustive, here are some common issues and investigative steps based on the underlying science.
Unexpectedly Low Microbial Activity or Diversity
Poor Performance of a Soil Microbial Fuel Cell (SMFC)
Slow Degradation of a Target Compound
The following diagram outlines a logical workflow for diagnosing and optimizing soil microbial systems, which can serve as a visual guide for your technical support center.
The table below summarizes the core differences in how methylene urea and conventional urea behave in the soil, based on experimental findings.
| Characteristic | Methylene Urea (MU) | Conventional Urea | Supporting Experimental Data |
|---|---|---|---|
| Release Mechanism | Slow, microbial degradation releases nitrogen gradually [1]. | Fast, rapid hydrolysis by urease enzyme [2]. | MU is degraded by specific soil bacteria (e.g., Ochrobactrum anthropi) that hydrolyze the polymer chains [1]. |
| Leaching Potential | Lower. Slower nitrate release reduces leaching risk [3]. | Higher. Rapid nitrate formation is vulnerable to leaching [2]. | A field study on tomatoes found MU is an "environmentally attractive fertilizer" due to its potential for decreased leaching of N [3]. |
| Impact on Soil Microbiome | Can modify microbial community structure, enriching beneficial, plant growth-promoting bacteria [1]. | Less specific impact on community structure compared to MU. | Application of MU to onion and sugar beet crops changed microbial diversity and increased strains of beneficial bacteria [1]. |
Experiment 1: Assessing MU as a Nitrogen Source for Tomatoes [3]
Experiment 2: Investigating MU's Effect on Soil Microbes [1]
The experimental data highlights several critical points for researchers and scientists:
The following diagram illustrates the logical relationship and experimental workflow for comparing these two nitrogen fertilizers, based on the methodologies discussed.
The following table summarizes the key characteristics of methylene urea and regular urea that influence nitrogen use efficiency.
| Feature | Methylene Urea (Slow-Release Fertilizer) | Regular Urea (Fast-Release Fertilizer) |
|---|---|---|
| Chemical Nature | Condensation product of urea and formaldehyde [1]; a polymer [2] | Simple, water-soluble organic compound (CO(NH₂)₂) [3] |
| Nitrogen Release Mechanism | Slow, controlled release via microbial decomposition in soil [4] | Rapid hydrolysis to ammonium/ammonia upon application [3] |
| Primary Nitrogen Use Efficiency (NUE) | Higher [5] [6] [4]. ~40% uptake in tomato field study [4] | Lower. Significant N losses reduce plant-available N [2] |
| Environmental Impact | Reduced leaching and runoff [5]; lower greenhouse gas emissions [5] | High potential for leaching (as nitrate) and volatilization (as ammonia) [2] |
| Key Advantages | Steady nutrient supply [5]; reduced application frequency [5]; better for environmental sustainability [6] [2] | High nitrogen content; fast initial nutrient boost; lower cost |
| Main Disadvantages | Higher cost per unit of N; slower initial nutrient availability [4] | High potential for environmental pollution; requires more precise management |
A two-year field study on processing tomatoes provides concrete data on the performance of methylene urea. The researchers used 15N-labeled fertilizers to accurately track the fertilizer's fate.
While a full drug development protocol is not available, the agricultural field study provides a robust methodological framework for evaluating nitrogen use efficiency.
The core metrics calculated from this protocol are Nitrogen Use Efficiency (NUE) and Nitrogen Recovery.
For your work as researchers and scientists, here are the key takeaways:
The table below summarizes the experimental data from a 2018 study conducted on Celebration bermudagrass in Florida. The data, pooled across application rates of 1 and 2 lbs N/1000 ft², compares the longevity of turfgrass response, the overall quality (Area Under the Curve - AUC), and the relative cost-effectiveness of ten nitrogen sources against urea [1].
| Nitrogen Source | Type | Annual Response (Days) | AUC (Quality-Days) | Cost per lb N vs. Urea |
|---|---|---|---|---|
| Urea | Soluble | 122-245 | 202-456 | 1.0x (Baseline) |
| Ammonium Sulfate | Soluble | 122-245 | 253-456 | Information Missing |
| Duration CR | Polymer-coated Slow-release | 122-245 | 259-348 | Information Missing |
| Polymer-coated Urea | Polymer-coated Slow-release | 122-245 | 202-348 | Information Missing |
| Sulfur-coated Urea | Slow-release | 122-245 | 202-456 | ~1.0x (Least expensive among slow-release) |
| Methylene Urea | Reacted Slow-release | 122-245 | 202-324 | Information Missing |
| Urea Formaldehyde | Reacted Slow-release | 122-245 | 202-309 | Information Missing |
| Natural Organic (1) | Organic Slow-release | 122-245 | 202-456 | ~4.6x (Jay) / ~6.0x (Ft. Lauderdale) |
| Natural Organic (2) | Organic Slow-release | 122-245 | 202-456 | ~4.6x (Jay) / ~6.0x (Ft. Lauderdale) |
Key Findings from the Data [1]:
The data in the table above was generated through a rigorous field trial. The following diagram outlines the key steps of the experimental workflow.
Key Protocol Details [1]:
For researchers and product development professionals, the data indicates that the choice of nitrogen source should be guided by specific project goals rather than a one-size-fits-all approach.
Unlike simple fertilizers, methylene urea is a condensation polymer of urea and formaldehyde, and its biodegradation relies on specific microbial enzymes [1]. The key steps and actors in this process are summarized in the diagram below.
A 1997 study isolated and characterized the specific enzyme responsible for this process, This compound amidinohydrolase, from the soil bacterium Ochrobactrum anthropi [1]. The research found that:
While a direct "rate comparison" is not available, the search results provide information on how methylene urea and other fertilizer technologies fit into the broader context of nutrient release and biodegradability.
| Fertilizer Type | Biodegradation / Release Mechanism | Key Characteristics & Regulatory Context |
|---|---|---|
| Methylene Urea | Microbial enzymatic hydrolysis by specific soil bacteria (e.g., Ochrobactrum anthropi) [1]. | Slow-release property stems from the need for microbial action to break down the polymer chain [2] [3]. |
| Coated Fertilizers (Synthetic Polymer) | Nutrient release via diffusion through polymer shell; coating itself is often non-biodegradable [4]. | Contributes to microplastic pollution in soil. EU regulations now require all fertilizer components to be biodegradable by 2024 [4]. |
| Coated Fertilizers (Biodegradable Polymer) | Nutrient release and coating degradation depend on polymer type (e.g., PHA, PBAT, Lignin, Cellulose) and soil conditions [4] [5]. | Coating must demonstrate ≥90% degradation of organic carbon within 24 months after nutrient release under EU standards (ISO 17556) [4]. |
| Polymer Matrix Fertilizers | Nutrient distributed throughout a biodegradable polymer matrix (e.g., PHA, PBAT); release rate controlled by matrix degradation and N loading [5]. | Release can be designed toward more abiotic or microbially driven processes. A 2024 study found these formulations showed a more progressive N release than coated EEFs in water and sand-soil columns [5]. |
The rate of methylene urea biodegradation in a real-world setting is not a fixed value and depends heavily on environmental and soil conditions:
To address the lack of direct comparative data, you could consider the following experimental approaches for generating a head-to-head comparison:
| Parameter | Description & Purpose |
|---|---|
| Assay Design & Format [1] | Defines the reaction mechanism, components (substrates, cofactors), and detection method (e.g., spectrophotometric, fluorescent). |
| Precision [2] | Measures repeatability of results, expressed as Coefficient of Variation (CV). An intra-assay CV of ~7-16% may be acceptable, but lower is preferred [2]. |
| Robustness [2] | Evaluates the assay's reliability despite small, deliberate variations in method parameters (e.g., sample dilution, temperature). |
| Specific Activity [2] [3] | The reaction rate normalized to the enzyme amount (e.g., nmol/s/mg of protein), ensuring measurement of active enzyme. |
| Linearity & Range [3] | The range of enzyme concentrations where the measured activity is directly proportional to the amount of active enzyme. |
| Blank Correction [4] | Critical for accuracy. Corrects for interference from assay buffer, sample color, autofluorescence, or turbidity. |
While a specific protocol for methylenediurease is not available, the following steps and considerations are universal in developing and validating a robust enzyme activity assay.
1. Assay Development and Optimization
2. Sample Preparation
3. Data Acquisition and Analysis
Validation is not a one-time event. You should establish a plan for life cycle management, which includes monitoring assay performance over time and proactively investigating any issues with poor mass balance or reproducibility [1].
The following diagram outlines the core workflow for developing and validating an enzymatic activity assay, integrating the key stages and considerations discussed above.
| Fertilizer Source | Typical N% | Release Mechanism | Primary Factors Influencing Release | Burn Potential | Leaching Potential | Low-Temp Response | Residual Effect |
|---|---|---|---|---|---|---|---|
| Methylene Urea (MU) | 38% [1] | Microbial decomposition [1] [2] | Soil microbial activity, temperature, moisture [1] | Low [1] | Low [1] | Low [1] | Moderate to Long [1] |
| IBDU | 30-31% [1] | Hydrolysis (water reaction) [1] [3] | Soil moisture, particle size [1] | Low [1] | Moderately Low [1] | Moderate [1] | Moderate [1] |
| Sulfur-Coated Urea (SCU) | 14-38% [1] | Diffusion through coating flaws [1] | Coating quality, soil moisture, microbial activity [1] | Low [1] | Low [1] | Moderate [1] | Moderate [1] |
| Resin-Coated Urea | 24-35% [1] | Diffusion through polymer coating [1] | Temperature, coating thickness [1] | Low [1] | Low [1] | Moderate [1] | Long [1] |
| Ureaformaldehyde | Varies | Microbial decomposition [1] [3] | Soil microbial activity, temperature, polymer chain length [1] | Low [1] | Low [1] | Low [1] | Moderate to Long [1] |
| Natural Organics | 3-10% [1] | Microbial mineralization [1] | Soil microbial activity, temperature, moisture [1] [4] | Very Low [1] | Very Low [1] | Very Low [1] | Long [1] |
While direct comparative growth data is limited, the search results clarify the distinct modes of action for these fertilizers, which directly influence turfgrass response.
The following diagram illustrates the nitrogen release pathway for Methylene Urea.
For researchers designing experiments or making application decisions, here are the key implications of the different release mechanisms:
The following table consolidates the key characteristics of methylene urea (MU) fertilizers identified in the search results.
| Feature | Description |
|---|---|
| Core Mechanism [1] | Slow microbial conversion of MU to plant-available nitrogen (ammonium, then nitrate). Release rate depends on MU polymer chain length. |
| WIN Content [1] | 50% of total nitrogen is Water Insoluble Nitrogen (WIN). |
| Initial Availability [1] | 15% of total nitrogen is immediately released through water solubility. |
| Key Environmental Claim [1] | Reduces the risk of nitrogen loss to the environment compared to conventional fertilizers. |
| Reported Environmental Driver [2] | Demand is driven by the need to address the problem of approximately 40% of nitrogen from traditional fertilizers being lost to the environment. |
| Primary Form [2] | Granular form dominates the market (65% share). |
Although the search results did not provide a specific cited protocol, the described mechanism of action suggests a standardizable experimental approach for comparing nitrogen release profiles. The flowchart below outlines this methodology.
Title: Nitrogen Release Experiment Workflow
This methodology allows for a direct comparison of the environmental impact by measuring the potential for nitrate leaching and tracking the microbial-driven release of nitrogen from MU.
The core proposed environmental benefit of MU is a reduction in nitrogen loss. The following diagram illustrates this conceptual advantage compared to conventional urea.
Title: Conceptual Comparison of Nitrogen Fate
Irritant